6-iodo-1H-indole
Description
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Properties
IUPAC Name |
6-iodo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFYWUXBZHYQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451352 | |
| Record name | 6-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115666-47-2 | |
| Record name | 6-Iodo-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115666-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 115666-47-2
Core Compound Properties
6-iodo-1H-indole is a halogenated derivative of indole, a ubiquitous heterocyclic scaffold in numerous biologically active compounds. The presence of an iodine atom at the 6-position of the indole ring provides a valuable synthetic handle for further molecular elaboration, making it a key intermediate in medicinal chemistry and materials science.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 115666-47-2 | [1][2][3] |
| Molecular Formula | C₈H₆IN | [1][2][3] |
| Molecular Weight | 243.05 g/mol | [1][3] |
| Melting Point | 111.0-111.5 °C | |
| Boiling Point | 341.7 °C at 760 mmHg | |
| Appearance | Not specified; likely a solid at room temperature | |
| Solubility | No specific data available. Parent indole is soluble in hot water, alcohol, ether, and benzene, and insoluble in mineral oil and glycerol.[4] |
Synthesis and Reactivity
The synthetic utility of this compound primarily stems from the reactivity of the carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions.
Synthesis of this compound
Hypothetical Synthesis via Halogen Exchange:
-
Reaction: 6-bromo-1H-indole + NaI → this compound + NaBr
-
Reagents and Conditions:
-
Starting Material: 6-bromo-1H-indole
-
Iodinating Agent: Sodium iodide (NaI)
-
Catalyst: Copper(I) iodide (CuI) is often used to facilitate this type of aromatic halogen exchange.
-
Ligand: A ligand such as N,N'-dimethylethylenediamine (DMEDA) can be employed to stabilize the copper catalyst.
-
Solvent: A high-boiling point solvent like 1,4-dioxane or N,N-dimethylformamide (DMF) is typically used.
-
Temperature: The reaction is generally heated to reflux for an extended period (e.g., 24-48 hours).
-
-
Illustrative Protocol Steps (based on similar reactions for iodo-indazoles): [5][6]
-
To a reaction vessel, add 6-bromo-1H-indole, sodium iodide (excess), copper(I) iodide (catalytic amount), and the solvent.
-
Add the ligand (e.g., DMEDA) and flush the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, typically involving filtration to remove insoluble salts, followed by extraction of the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Chemical Reactivity and Cross-Coupling Reactions
The iodine atom at the C-6 position makes this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. The following sections provide detailed, representative protocols for key cross-coupling reactions, adapted from procedures for structurally similar iodo-indoles.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding arylalkynes. This reaction is invaluable for creating extended π-systems and introducing alkynyl functionalities into the indole scaffold.[7][8]
Experimental Protocol (Representative):
-
Reaction Setup:
-
To a dry two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.09 mmol, 0.09 equiv), and copper(I) iodide (CuI, 0.09 mmol, 0.09 equiv).[7]
-
Via syringe, add anhydrous toluene (6 mL) and an anhydrous amine base such as diisopropylamine or triethylamine (3 mL).[7]
-
Degas the resulting solution by bubbling nitrogen through it for 15 minutes.[7]
-
-
Alkyne Addition:
-
In a separate flask, prepare a solution of the terminal alkyne (1.75 mmol, 1.75 equiv) in anhydrous toluene (6 mL) and the same amine base (3 mL).[7]
-
Add the alkyne solution to the reaction flask.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Workflow for the Sonogashira cross-coupling reaction.
The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an aryl halide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Experimental Protocol (Representative):
-
Reaction Setup:
-
In a Schlenk flask or microwave vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., sodium carbonate or potassium carbonate, 2.0 equiv).[9][10]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.
-
-
Solvent and Reagent Addition:
-
Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[10]
-
-
Reaction and Work-up:
-
Heat the reaction mixture with vigorous stirring (e.g., 80-120 °C). Microwave irradiation can also be employed to accelerate the reaction.[9]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
-
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for vinylation of the indole core.
Experimental Protocol (Representative):
-
Reaction Setup:
-
Reagent Addition:
-
Reaction and Work-up:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-12 hours.[12]
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Biological and Pharmacological Significance
While specific biological data for this compound is limited in the available literature, the indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The introduction of an iodine atom provides a key vector for further functionalization in drug discovery campaigns.
Role in Drug Discovery
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14] They are key components in drugs targeting various enzymes and receptors. This compound serves as a versatile building block for synthesizing libraries of novel compounds for structure-activity relationship (SAR) studies. For instance, derivatives of 6-substituted indoles have been investigated as potent tubulin polymerization inhibitors, which are a critical class of anticancer agents.[15] These compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.[15]
Potential as Enzyme Inhibitors
The indole nucleus can mimic the amino acid tryptophan, allowing indole-based compounds to interact with the active sites of various enzymes.[16] Iodo-indole derivatives, in particular, have been explored as inhibitors of several enzyme classes:
-
Protein Kinases: Many indole derivatives are designed to target protein kinases, which are often dysregulated in cancer and inflammatory diseases. The 6-position of the indole ring can be modified to optimize binding affinity and selectivity for specific kinases.[13][16]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine pathway and a significant target in cancer immunotherapy. The indole scaffold is a logical starting point for the design of IDO1 inhibitors.[16]
-
Tubulin: As mentioned, indole compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated strategy in cancer chemotherapy.[15][16]
The general mechanism of action for many indole-based anticancer agents involves the modulation of critical cell signaling pathways. By inhibiting key enzymes like protein kinases or disrupting cytoskeletal components like microtubules, these compounds can interfere with processes essential for cancer cell survival and proliferation, such as cell cycle progression and apoptosis.
Potential anticancer mechanisms of indole derivatives.
References
- 1. This compound - [sigmaaldrich.cn]
- 2. This compound | C8H6IN | CID 10999215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Protheragen [protheragen.ai]
- 4. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound-2,3-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. Buy this compound-3-carboxylic acid [smolecule.com]
- 14. Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes [mdpi.com]
- 15. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of 6-iodo-1H-indole, a valuable heterocyclic compound in medicinal chemistry and materials science. The strategic placement of an iodine atom on the indole scaffold allows for further functionalization through various cross-coupling reactions, making it a key building block for the development of novel therapeutic agents and functional materials.
Synthesis of this compound
The most reliable and regioselective method for preparing this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone. To achieve the desired 6-iodo substitution, the synthesis commences with (4-iodophenyl)hydrazine, which is first condensed with an appropriate carbonyl compound (e.g., pyruvic acid or an aldehyde) to form the corresponding hydrazone intermediate.
While direct iodination of indole is a common strategy for introducing iodine, it typically yields substitution at the more electron-rich C3 or C5 positions and is not a preferred method for obtaining the 6-iodo isomer regioselectively.[1][2]
Fischer Indole Synthesis Pathway
The Fischer indole synthesis proceeds by reacting (4-iodophenyl)hydrazine with a ketone or aldehyde under acidic conditions.[3] The reaction first forms a phenylhydrazone, which then tautomerizes to an enamine. A[2][2]-sigmatropic rearrangement followed by the loss of ammonia leads to the formation of the aromatic indole ring.[3][4]
Caption: Fischer Indole Synthesis pathway for this compound.
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from established methodologies for the Fischer indole synthesis using a Lewis acid catalyst like zinc chloride.[4][5]
Materials:
-
(4-Iodophenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
Step 1: Formation of (4-Iodophenyl)hydrazone
-
In a round-bottom flask, dissolve (4-iodophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.
-
Add pyruvic acid (1.1 eq) to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
The resulting precipitate (the hydrazone) is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Acid-Catalyzed Cyclization
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the dried (4-iodophenyl)hydrazone (1.0 eq) and anhydrous zinc chloride (2.0 eq).
-
Add anhydrous toluene via a syringe to the flask (approx. 10 mL per gram of hydrazone).
-
Heat the reaction mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere.
-
Stir the reaction at reflux for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a hexanes-ethyl acetate gradient to yield pure this compound.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized compound. This involves determining its physical properties and analyzing its spectroscopic data.
General Experimental Workflow
The overall process from synthesis to final characterization follows a logical sequence of steps to ensure the isolation and validation of the target compound.
Caption: General workflow for synthesis and characterization.
Physical Properties
The physical properties of this compound are summarized in the table below. The compound is expected to be a solid at room temperature.
| Property | Value | Reference |
| Molecular Formula | C₈H₆IN | [6] |
| Molecular Weight | 243.05 g/mol | [7] |
| Melting Point | 111.0 - 111.5 °C | |
| Boiling Point | 341.7 °C at 760 mmHg | |
| Appearance | Solid | - |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information about the molecule. While a complete, published, and unambiguously assigned dataset for this compound is not available in the reviewed literature, the following tables present expected data based on known indole chemistry and related structures.[8][9][10]
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆) Note: Chemical shifts (δ) are predictive and may vary based on solvent and experimental conditions.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | 8.1 - 8.3 (CDCl₃) or ~11.0 (DMSO) | br s | - |
| H-5 | ~7.5 | d | ~8.4 |
| H-7 | ~7.8 | d | ~1.0 |
| H-4 | ~7.4 | dd | ~8.4, ~1.5 |
| H-2 | ~7.2 | m | - |
| H-3 | ~6.5 | m | - |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆) Note: Chemical shifts (δ) are predictive and may vary based on solvent and experimental conditions.
| Carbon Assignment | Predicted δ (ppm) |
| C-2 | ~125 |
| C-3 | ~102 |
| C-3a | ~129 |
| C-4 | ~122 |
| C-5 | ~127 |
| C-6 | ~90 |
| C-7 | ~120 |
| C-7a | ~137 |
Table 3: Mass Spectrometry and IR Data
| Analysis | Expected Result |
| Mass Spectrometry (EI-MS) | m/z (relative intensity): 243 [M]⁺, 116 [M-I]⁺ |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3400 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=C stretch) |
References
- 1. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H6IN | CID 10999215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - [sigmaaldrich.com]
- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to 6-iodo-1H-indole: Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-iodo-1H-indole, a halogenated derivative of the indole scaffold, which is a core structural motif in numerous biologically active compounds. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key synthetic methodologies. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Structure and IUPAC Name
The foundational aspects of this compound are its molecular structure and systematic name.
IUPAC Name: this compound
Chemical Structure:
Navigating the Solubility Landscape of 6-iodo-1H-indole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 6-iodo-1H-indole and its Importance
This compound is a halogenated derivative of indole, a prominent bicyclic aromatic heterocycle. The presence of the iodine atom at the 6-position provides a reactive handle for various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules. Its derivatives have shown promise in the development of novel therapeutic agents and functional organic materials. Understanding its solubility is paramount for efficient handling and application in synthetic and formulation contexts.
Solubility of this compound: A Qualitative Assessment
A thorough review of scientific literature did not yield specific quantitative solubility data for this compound in organic solvents. However, based on the general solubility principles of "like dissolves like" and the known properties of indole and its analogues, a qualitative assessment can be made. Indole itself is more soluble in organic solvents than in water. The introduction of a bulky and relatively nonpolar iodine atom is expected to further enhance its solubility in organic media.
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is intended as a general guideline for solvent selection in experimental work.
Table 1: Qualitative Solubility Profile of this compound in Common Organic Solvents
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Protic Solvents | Ethanol | Likely Soluble | The indole N-H can participate in hydrogen bonding, and the overall molecule has significant nonpolar character. |
| Methanol | Likely Soluble | Similar to ethanol, though the higher polarity of methanol might slightly reduce solubility compared to ethanol. | |
| Isopropanol | Likely Soluble | The larger alkyl group compared to ethanol may enhance solubility. | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | Expected to be Soluble | High polarity and ability to act as a hydrogen bond acceptor should facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Acetonitrile | Likely Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. | |
| Acetone | Likely Soluble | A moderately polar solvent that should effectively solvate the molecule. | |
| Ethyl Acetate | Likely Soluble | A common solvent for chromatography and extraction of indole derivatives. | |
| Aprotic Nonpolar Solvents | Dichloromethane (DCM) | Expected to be Soluble | A widely used solvent for organic reactions and purifications involving indole derivatives. |
| Chloroform | Expected to be Soluble | Similar to dichloromethane in its solvent properties for such compounds. | |
| Toluene | Likely Soluble | The aromatic nature of toluene can interact favorably with the indole ring system. | |
| Hexane / Heptane | Sparingly Soluble to Insoluble | The high nonpolar character of alkanes may not be sufficient to overcome the crystal lattice energy of the solid indole. | |
| Diethyl Ether | Likely Soluble | A common solvent for the extraction and crystallization of organic compounds. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following section details a reliable gravimetric method for determining the solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Vials or flasks with tight-fitting caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed vials for filtrate collection
-
Vacuum oven or desiccator
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid solute is crucial to ensure that the solution becomes saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.
-
-
Phase Separation:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle at the bottom of the vial. It is important to maintain the temperature during this step.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed vial.
-
Record the exact mass of the vial containing the solution.
-
Carefully evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the decomposition point of this compound.
-
Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature and ensure no moisture is absorbed.
-
Weigh the vial containing the dry, solid residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the solution.
-
Express the solubility in desired units, such as g/100 g of solvent or mg/mL.
Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the quantitative determination of solubility.
Caption: Experimental workflow for the quantitative determination of solubility.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides valuable qualitative predictions to aid in solvent selection for various research and development applications. The detailed experimental protocol outlined herein offers a robust method for researchers to determine precise solubility values under their specific laboratory conditions. The generation and dissemination of such quantitative data would be a valuable contribution to the chemical science community, facilitating the broader application of this important synthetic building block.
Navigating the Spectral Landscape of 6-Iodo-1H-Indole: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of heterocyclic compounds is paramount. 6-Iodo-1H-indole, a halogenated derivative of the indole scaffold, serves as a crucial building block in the synthesis of various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such compounds. This in-depth technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data of this compound, alongside experimental protocols and visual aids to facilitate a deeper understanding of its molecular architecture.
¹H and ¹³C NMR Spectral Data of this compound
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~8.1 | br s | - |
| H-2 | ~7.2 | t | ~2.5 |
| H-3 | ~6.5 | t | ~2.5 |
| H-4 | ~7.5 | d | ~8.5 |
| H-5 | ~7.1 | dd | ~8.5, ~1.5 |
| H-7 | ~7.8 | d | ~1.5 |
Note: The chemical shifts are referenced to a standard internal solvent signal. The NH proton (H-1) is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~125 |
| C-3 | ~102 |
| C-3a | ~129 |
| C-4 | ~122 |
| C-5 | ~128 |
| C-6 | ~90 |
| C-7 | ~120 |
| C-7a | ~136 |
Note: The chemical shifts are referenced to a standard internal solvent signal. The carbon atom bearing the iodine (C-6) is expected to be significantly shielded.
Experimental Protocols for NMR Spectroscopy
The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following is a detailed, representative protocol for obtaining ¹H and ¹³C NMR spectra of indole derivatives like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired spectral resolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
The spectrometer needs to be properly tuned and shimmed to ensure a homogeneous magnetic field, which is crucial for obtaining sharp spectral lines.
3. ¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30° pulse angle is typically used for standard 1D ¹H spectra.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically averaged to improve the signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is often necessary due to the longer relaxation times of carbon nuclei.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier Transform.
-
The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.
-
Chemical shifts are referenced to the internal standard.
Visualization of this compound
To aid in the interpretation of the NMR data, a clear representation of the molecular structure with atom numbering is essential.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Mass Spectrometry Analysis of 6-iodo-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-iodo-1H-indole, a halogenated derivative of the indole heterocyclic scaffold that is of significant interest in medicinal chemistry and drug development. Due to the limited availability of public domain mass spectral data for this specific compound, this guide presents a predictive analysis based on established fragmentation patterns of indole alkaloids and halogenated aromatic compounds. This guide offers detailed, albeit hypothetical, experimental protocols, predicted quantitative data, and visualizations to aid researchers in the characterization of this compound and related molecules.
Introduction to the Mass Spectrometry of Indoles
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. In the context of drug discovery, it is an indispensable tool for compound identification, purity assessment, and metabolic profiling. The indole nucleus, a common motif in pharmacologically active compounds, exhibits characteristic fragmentation patterns in mass spectrometry. Typically, the molecular ion is readily observed, and fragmentation often involves the loss of small neutral molecules such as hydrogen cyanide (HCN) from the pyrrole ring.
For halogenated indoles like this compound, the fragmentation is further influenced by the presence of the halogen substituent. The carbon-iodine bond is relatively weak and can cleave to produce a prominent fragment ion corresponding to the loss of an iodine radical.
Predicted Mass Spectrum of this compound
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization (EI) conditions. The relative intensities are hypothetical and serve to illustrate a plausible mass spectrum.
| Ion | Predicted m/z | Predicted Relative Intensity (%) | Proposed Structure/Formula |
| [M]•+ | 243 | 85 | [C8H6IN]•+ |
| [M-I]•+ | 116 | 100 | [C8H6N]+ |
| [M-HCN]•+ | 216 | 30 | [C7H5IN]•+ |
| [M-I-HCN]+ | 89 | 60 | [C7H5]+ |
| [I]+ | 127 | 15 | [I]+ |
Experimental Protocols
A standard approach for the mass spectrometry analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of this compound.
Caption: General workflow for GC-MS analysis of this compound.
physical and chemical properties of 6-iodo-1H-indole
An In-depth Technical Guide to 6-iodo-1H-indole
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes procedural workflows.
Core Physical and Chemical Properties
This compound is a solid, heterocyclic compound belonging to the indole family. The presence of an iodine atom on the benzene ring makes it a valuable intermediate in organic synthesis, particularly for the introduction of further functional groups via cross-coupling reactions.
Physical Properties
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 115666-47-2 | [1][2] |
| Molecular Formula | C₈H₆IN | [1][3] |
| Molecular Weight | 243.05 g/mol | [1] |
| Melting Point | 111.0-111.5°C | |
| Boiling Point | 341.7°C at 760 mmHg | |
| Appearance | Solid | |
| Storage Temperature | 4°C, protect from light | [1] |
Chemical Identifiers
The structural and naming identifiers for this compound are provided below.
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| InChI | 1S/C8H6IN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
| InChI Key | UYFYWUXBZHYQRM-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC2=C(C=C1I)NC=C2 | [1] |
| MDL Number | MFCD09880048 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are typically found in compound databases, general information is as follows:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. A spectrum for this compound in DMSO-d6 (400 MHz) is available in chemical databases.[3]
-
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): IR spectroscopy helps in identifying the functional groups present in the molecule.
Vendors of this compound often provide access to analytical data such as NMR, HPLC, and LC-MS upon request.[1][4]
Chemical Reactivity and Synthesis
The iodine atom on the indole ring is a key feature that dictates the reactivity of this compound. It serves as a reactive handle for various organic transformations.
Reactivity
The C-I bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecules. Common reactions include:
-
Sonogashira Coupling: Formation of a carbon-carbon bond between the sp² carbon of the indole and an sp-hybridized carbon of a terminal alkyne.[5]
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.[6]
-
Heck Coupling: Formation of a C-C bond with an alkene.[6][7]
-
Stille Coupling: Reaction with an organostannane compound.[6]
-
Nucleophilic Substitution: The iodine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups.[8]
The indole scaffold itself can undergo various reactions, such as electrophilic substitution, oxidation, and reduction.[8]
Experimental Protocols
Below are generalized experimental protocols for reactions involving iodo-indole derivatives, which can be adapted for this compound.
This protocol describes a general method for the synthesis of iodo-indoles.[6][9]
-
Preparation: Dissolve the starting indole derivative (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base like potassium hydroxide (KOH) in portions to the solution and stir at room temperature for approximately 30 minutes.
-
Iodination: Cool the mixture to 0°C and add a solution of iodine (1.0 equivalent) in DMF dropwise.
-
Reaction: Allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a mixture of water and a saturated aqueous solution of ammonium chloride.
-
Purification: Collect the resulting precipitate by filtration and dry it under a vacuum to obtain the iodinated indole product.
This protocol outlines a typical Sonogashira coupling using an iodo-indole.[5]
-
Reaction Setup: In a dry two-neck round-bottom flask under a nitrogen atmosphere, combine the this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.09 eq), and copper(I) iodide (CuI) (0.09 eq).
-
Solvent and Base Addition: Add anhydrous toluene and an anhydrous amine base (e.g., diisopropylamine or triethylamine) via syringe. Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.75 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-100°C) and stir until the starting material is consumed, as monitored by TLC.
-
Workup: After cooling to room temperature, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Biological Activity and Applications
Indole derivatives are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[8] While specific data on the biological activity of this compound is limited in the provided search results, its derivatives are of significant interest in medicinal chemistry.
For example, this compound-3-carboxylic acid is noted for its potential anticancer and antimicrobial properties, serving as a lead compound in drug development.[8] The iodine atom can enhance the interaction of the molecule with biological targets like kinases, which are crucial enzymes in cell signaling pathways.[8]
Derivatives of a related compound, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, have been identified as potent and selective inhibitors of the DYRK1A kinase.[10] DYRK1A is a protein kinase involved in various cellular processes, and its dysregulation is implicated in several diseases, including neurodegenerative disorders and certain cancers. Inhibition of DYRK1A is a therapeutic strategy being explored for these conditions.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile chemical intermediate with well-defined physical properties. Its primary utility in research and development stems from the reactivity of the carbon-iodine bond, which facilitates the synthesis of more complex molecules through various cross-coupling reactions. While the biological profile of the parent molecule is not extensively detailed, its derivatives are actively being investigated for therapeutic applications, particularly as kinase inhibitors in drug discovery programs. The protocols and data presented in this guide serve as a foundational resource for scientists working with this compound.
References
- 1. 115666-47-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - Protheragen [protheragen.ai]
- 3. 6-IODOINDOLE(115666-47-2) 1H NMR spectrum [chemicalbook.com]
- 4. 115666-47-2 | this compound | Axitinib Related | Ambeed.com [ambeed.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buy this compound-3-carboxylic acid [smolecule.com]
- 9. mdpi.com [mdpi.com]
- 10. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity 6-Iodo-1H-indole for Researchers and Drug Development Professionals
Introduction: 6-Iodo-1H-indole is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring an iodine atom at the 6-position of the indole ring, renders it a versatile precursor for the synthesis of a wide array of complex organic molecules. The presence of the iodo-substituent facilitates various cross-coupling reactions, making it an invaluable starting material for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of high-purity this compound, including its commercial suppliers, key applications with detailed experimental protocols, and essential quality control methodologies.
Commercial Suppliers and Purity Specifications
The procurement of high-purity this compound is critical for the success and reproducibility of research and development activities. A number of chemical suppliers offer this compound, with purity levels typically suitable for synthetic and medicinal chemistry applications. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification |
| Sigma-Aldrich | This compound | 115666-47-2 | C₈H₆IN | 97% |
| BLD Pharm | This compound | 115666-47-2 | C₈H₆IN | Not Specified |
| Chem-Impex | 6-Iodo-2,3-dihydro-1H-indole | 115666-46-1 | C₈H₈IN | ≥ 97% (HPLC)[1] |
| Ambeed | This compound | 115666-47-2 | C₈H₆IN | 97% |
Note: Purity specifications are as reported by the suppliers and may vary by batch. It is recommended to request a certificate of analysis for lot-specific data.
Key Applications and Experimental Protocols
High-purity this compound is a key intermediate in the synthesis of various pharmaceutical compounds and is widely used in palladium-catalyzed cross-coupling reactions.
Synthesis of Axitinib Intermediate
This compound is a crucial starting material for the synthesis of Axitinib, a tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma. The initial step involves the conversion of this compound to an indazole derivative.
Experimental Protocol: Synthesis of 6-iodo-3-formyl-1H-indazole [2]
-
Reaction Setup: In a three-neck reaction flask, add this compound (10 mmol), sodium nitrite (40 mmol), and 50 mL of deionized water.
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes. Slowly add 8 mL of 6N hydrochloric acid dropwise over 30 minutes to adjust the pH to approximately 1-2. Continue stirring for 5 hours.
-
Workup: Add 100 mL of ethyl acetate and stir for 15 minutes. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude 6-iodo-3-formyl-1H-indazole.
Sonogashira Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, for the formation of carbon-carbon bonds.[3] This reaction is instrumental in synthesizing a variety of substituted indoles with potential biological activities.
Experimental Protocol: General Procedure for Sonogashira Coupling of Aryl Iodides [4]
-
Reaction Setup: In a round-bottom flask, dissolve the aryl halide (e.g., this compound, 1.0 eq) in an appropriate solvent such as THF.
-
Catalyst and Reagent Addition: Sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.025 eq), a base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).[4]
-
Reaction Execution: Stir the reaction mixture at room temperature for 3 hours.
-
Workup: Dilute the reaction mixture with an ether-based solvent and filter through a pad of Celite®. Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Biological Activity: Inhibition of Tubulin Polymerization
Indole derivatives are a well-established class of compounds that can inhibit tubulin polymerization, a critical process in cell division.[5] This mechanism of action makes them attractive candidates for the development of anticancer agents. While specific studies on this compound's direct activity are limited, its derivatives have shown potent inhibitory effects. The general mechanism involves the binding of the indole-based compound to the colchicine binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]
Quality Control of High-Purity this compound
Ensuring the purity of this compound is essential for its use in research and drug development. A combination of analytical techniques should be employed for comprehensive quality control.
| Analytical Technique | Principle | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase, with UV detection.[8] | Quantification of the main component and known impurities.[9] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclear spins. | Absolute and relative quantification without the need for identical reference standards.[10][11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by detection based on the mass-to-charge ratio. | Identification and quantification of known and unknown impurities, including those at trace levels.[9] |
General Protocol for Purity Determination by HPLC: [8]
-
Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD) and a reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is typically effective for separating indole derivatives.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
High-purity this compound is a versatile and valuable building block for the synthesis of complex molecules with significant applications in drug discovery and materials science. Its utility in the synthesis of pharmaceuticals like Axitinib and its role as a substrate in powerful cross-coupling reactions underscore its importance. A thorough understanding of its sourcing, experimental applications, and robust quality control is paramount for researchers and developers aiming to leverage this compound in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 6-Iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 6-iodo-1H-indole, a key heterocyclic motif in medicinal chemistry and materials science. This document details the regioselectivity, reaction conditions, and experimental protocols for various electrophilic substitutions, supported by quantitative data and mechanistic diagrams.
Core Concepts: Reactivity of the this compound Nucleus
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of highest electron density, and therefore the most reactive site, is the C3 position of the pyrrole ring. Electrophilic substitution at C3 proceeds through a cationic intermediate that preserves the aromaticity of the benzene ring, rendering it the most thermodynamically stable outcome.
The presence of an iodine atom at the C6 position influences the reactivity of the indole ring through a combination of electronic effects:
-
Inductive Effect (-I): Due to its electronegativity, the iodine atom withdraws electron density from the benzene ring through the sigma bond, which has a deactivating effect on electrophilic aromatic substitution on the benzene portion of the molecule.
-
Resonance Effect (+M): The lone pairs of electrons on the iodine atom can be donated to the aromatic π-system, which is an activating effect and directs electrophiles to the ortho and para positions (C5 and C7) relative to the iodine atom.
For electrophilic attack on the pyrrole ring, the primary site remains C3 due to the powerful directing effect of the indole nitrogen. However, for subsequent substitutions on the benzene ring, the interplay of these effects will govern the regioselectivity.
Formylation: The Vilsmeier-Haack Reaction
Quantitative Data for Vilsmeier-Haack Formylation of 6-Haloindoles
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-1H-indole | POCl₃, DMF | 85 | 5 | 93 | [1] |
| 6-Chloro-1H-indole | POCl₃, DMF | 90 | 8 | 91 | [1] |
Experimental Protocol: Synthesis of 6-Bromo-1H-indole-3-carbaldehyde[1]
-
Reagent Preparation: In a reaction vessel, add N,N-dimethylformamide (DMF, 10 equivalents).
-
Vilsmeier Reagent Formation: Cool the DMF to 0°C and slowly add phosphorus oxychloride (POCl₃, 3 equivalents). Stir the mixture at this temperature for 30 minutes.
-
Substrate Addition: Add 6-bromo-1H-indole (1 equivalent) to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then increase the temperature to 85°C and maintain for 5 hours.
-
Work-up: Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium carbonate until the mixture is basic. A yellow solid will precipitate.
-
Isolation: Filter the solid, wash with water, and dry to obtain 6-bromo-1H-indole-3-carbaldehyde.
Reaction Workflow
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group, typically at the C3 position of the indole ring, using an acylating agent (e.g., acid chloride or anhydride) and a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). This reaction is a fundamental method for the synthesis of 3-acylindoles, which are valuable precursors for many biologically active molecules.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Indoles[2]
-
Setup: To a solution of the indole derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (N₂), cool the mixture to 0°C.
-
Lewis Acid Addition: Add the Lewis acid (e.g., SnCl₄, 1.2 equivalents) dropwise.
-
Acylating Agent Addition: Warm the mixture to room temperature and stir for 30 minutes. Then add the acylating agent (e.g., acetic anhydride, 1 equivalent), followed by nitromethane.
-
Reaction: Stir the reaction mixture for 2 hours at room temperature.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Note: Specific quantitative data for the Friedel-Crafts acylation of this compound is not detailed in the surveyed literature. The protocol provided is a general method that would require optimization for this specific substrate.
Logical Relationship of Friedel-Crafts Acylation
References
Stability and Storage of 6-Iodo-1H-Indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 6-iodo-1H-indole. Due to its application as a key intermediate in the synthesis of diverse bioactive molecules and materials for organic electronics, a thorough understanding of its stability profile is critical for ensuring the integrity of research and development activities. This document outlines the known stability characteristics, potential degradation pathways, and detailed protocols for its handling and storage, as well as for conducting stability studies.
Core Stability and Storage Recommendations
Proper storage and handling are paramount to maintaining the purity and reactivity of this compound. Based on available safety data sheets and chemical properties, the following conditions are recommended.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To minimize thermal degradation and maintain long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen)[2] | To prevent oxidative degradation. |
| Light Exposure | Protect from light; store in a dark place[1][2] | The compound is light-sensitive and can undergo photodegradation. |
| Moisture | Keep in a dry place in a tightly sealed container[1][2][3] | To prevent hydrolysis. |
| Purity | Purity of at least 97% is commercially available[1] | High purity is essential for consistent reaction outcomes. |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₈H₆IN[4] |
| Molecular Weight | 243.04 g/mol |
| Appearance | Yellow solid[2] |
| Melting Point | 208 - 211 °C[2] |
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, based on the chemistry of indoles and iodo-aromatic compounds, several potential degradation pathways can be anticipated. Understanding these is crucial for designing appropriate stability studies and interpreting their results.
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. This can lead to the formation of various oxidized species, potentially cleaving the heterocyclic ring.
-
Photodegradation: Aromatic iodides can be photolabile, with the carbon-iodine bond susceptible to cleavage upon exposure to UV or visible light. This can generate radical species that may lead to a cascade of secondary reactions and decomposition.
-
Hydrolysis: Although generally stable to water, prolonged exposure to moisture, particularly at non-neutral pH, could potentially lead to hydrolytic degradation, though this is considered a lower risk compared to oxidation and photodegradation.
The following diagram illustrates a logical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
Experimental Protocols
To ensure the stability of this compound for research and development, a systematic approach to stability testing is recommended, following established guidelines such as those from the International Council for Harmonisation (ICH).
Protocol 1: Long-Term and Accelerated Stability Study
Objective: To determine the shelf-life of this compound under recommended and accelerated storage conditions.
Materials:
-
This compound (minimum of one batch)
-
Amber glass vials with inert caps
-
Stability chambers set to the conditions outlined in the table below
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Other analytical equipment as needed (e.g., for melting point, appearance)
Methodology:
-
Initial Analysis (Time 0): Perform a comprehensive analysis of the initial batch of this compound. This should include:
-
Appearance (visual inspection)
-
Assay and purity by a validated, stability-indicating HPLC method
-
Melting point
-
-
Sample Preparation and Storage:
-
Aliquot the this compound into amber glass vials.
-
Purge the headspace of the vials with an inert gas (e.g., argon or nitrogen) before sealing.
-
Place the vials in stability chambers maintained at the conditions specified in the table below.
-
-
Testing Schedule:
-
Pull samples from each storage condition at the specified time points.
-
Analyze the samples for appearance, assay, and purity.
-
Storage Conditions and Testing Frequency:
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 25°C / 60% RH | 0, 3, 6 months |
| Accelerated | 40°C / 75% RH | 0, 3, 6 months |
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under stress conditions.
Methodology:
-
Acid and Base Hydrolysis:
-
Dissolve or suspend this compound in solutions of 0.1 M HCl and 0.1 M NaOH.
-
Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), sampling at intervals.
-
Neutralize the samples before analysis by HPLC.
-
-
Oxidative Degradation:
-
Dissolve or suspend the compound in a solution of hydrogen peroxide (e.g., 3%).
-
Store at room temperature, protected from light, for a defined period, sampling at intervals.
-
Analyze the samples by HPLC.
-
-
Photostability:
-
Expose a thin layer of the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Maintain a control sample protected from light.
-
Analyze the exposed and control samples at a defined time point.
-
-
Thermal Degradation:
-
Expose the solid compound to a high temperature (e.g., 80°C) in a controlled oven.
-
Analyze the sample at defined time points.
-
Application in Synthesis
This compound is a valuable building block in organic synthesis, particularly for introducing the indole scaffold into larger molecules through cross-coupling reactions. The iodine atom at the 6-position provides a reactive handle for reactions such as Suzuki, Heck, and Sonogashira couplings.
The following diagram illustrates a generalized workflow for the use of this compound in a cross-coupling reaction.
Caption: Synthetic workflow for cross-coupling reactions with this compound.
Conclusion
The stability of this compound is crucial for its successful application in research and development. Adherence to the recommended storage conditions—refrigeration, protection from light, and storage under an inert, dry atmosphere—is essential for preserving its integrity. For critical applications, it is highly recommended that researchers and drug development professionals conduct their own stability studies following the protocols outlined in this guide to establish a re-test date appropriate for their specific material and intended use. A thorough understanding and control of the stability of this key intermediate will contribute to more reliable and reproducible scientific outcomes.
References
- 1. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 6-iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The resulting 6-alkynyl-1H-indole scaffold is a valuable building block in medicinal chemistry and drug development, as the indole nucleus is a prominent feature in many biologically active compounds. This document provides detailed protocols and reaction conditions for the Sonogashira coupling of 6-iodo-1H-indole with various terminal alkynes.
Reaction Principle
The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition with the this compound. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the 6-alkynyl-1H-indole product and regenerates the palladium(0) catalyst.
Optimized Reaction Conditions
A variety of conditions can be employed for the Sonogashira coupling of this compound. The choice of catalyst, cocatalyst, base, and solvent can significantly influence the reaction efficiency and yield. Below is a summary of typical conditions reported in the literature for similar substrates.
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Typically 1-5 mol% loading. |
| Copper Co-catalyst | CuI | Typically 2-10 mol% loading. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as a scavenger for the hydrogen iodide formed and as a reaction medium. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | Anhydrous conditions are generally preferred. |
| Temperature | Room temperature to 80 °C | Reaction temperature can be adjusted to optimize reaction time and yield. |
| Atmosphere | Inert (Nitrogen or Argon) | Important to prevent oxidation of the catalyst and homocoupling of the alkyne. |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 - 0.05 eq), and CuI (0.04 - 0.10 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous THF and anhydrous triethylamine. Stir the mixture at room temperature for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 eq) to the reaction mixture dropwise via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) and monitor the progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.
-
Extraction: Combine the filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-alkynyl-1H-indole.
Data Presentation
The following table summarizes representative examples of Sonogashira coupling reactions with aryl iodides and various alkynes, providing a reference for expected yields and conditions.
| Entry | Aryl Iodide | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (2.1) | TEA | THF | RT | 1.5 | 97[1] |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd on solid support, Cu₂O | - | THF:DMA (9:1) | 80 | Flow | 60[2] |
| 3 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (5), CuI (10) | TEA | - | RT | 3 | 85 |
| 4 | 6-Iodouracil | Phenylacetylene | Pd/C (2) | TEA | Choline chloride/glycerol | 80 | - | High |
| 5 | Aryl Iodides | Phenylacetylene | PdCl₂ (5 ppm), Alkynone (1 mol%) | K₂CO₃ | EtOH | 90 | 48 | up to 83[3] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.
Catalytic Cycle
The following diagram illustrates the key steps in the Sonogashira coupling catalytic cycle.
References
Application Note: Palladium-Catalyzed Heck Reaction Protocol for the Synthesis of 6-Vinyl-1H-indole Derivatives from 6-Iodo-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation is widely employed in the pharmaceutical industry for constructing complex molecular architectures.[1] The indole scaffold is a privileged heterocyclic motif present in a vast array of biologically active compounds and approved pharmaceuticals. Consequently, methods for the functionalization of the indole core are of significant interest to medicinal chemists. This application note provides a detailed protocol for the Heck coupling of 6-iodo-1H-indole with various alkenes, a key transformation for accessing 6-vinyl-1H-indole derivatives which are versatile intermediates for drug discovery and development.
Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene is depicted below:
Caption: General scheme for the Heck reaction of this compound.
Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving a palladium catalyst.[2]
Caption: Catalytic cycle of the Heck reaction.[2]
Experimental Protocols
This section provides a detailed methodology for a representative Heck reaction using this compound and a generic alkene.
Materials and Equipment
-
Substrate: this compound
-
Alkene: e.g., Methyl acrylate, Styrene, or other suitable alkene
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd/C
-
Ligand (optional but recommended): Triphenylphosphine (PPh₃) or other phosphine ligands
-
Base: Triethylamine (TEA), sodium carbonate (Na₂CO₃), or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or toluene
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, and a column chromatography system.[1]
Reagent Preparation and Stoichiometry
The following table summarizes typical conditions and reagent quantities for the Heck reaction with this compound. Conditions may require optimization for specific substrates.
| Reagent/Parameter | Role | Molecular Weight | Molar Equivalents | Amount (for 0.5 mmol scale) |
| This compound | Aryl Halide | 243.04 g/mol | 1.0 | 121.5 mg |
| Alkene (e.g., Methyl Acrylate) | Coupling Partner | 86.09 g/mol | 1.5 | 0.75 mmol (72 µL) |
| Palladium(II) Acetate | Catalyst Precursor | 224.50 g/mol | 0.05 (5 mol%) | 0.025 mmol (5.6 mg) |
| Triphenylphosphine (PPh₃) | Ligand | 262.29 g/mol | 0.10 (10 mol%) | 0.05 mmol (13.1 mg) |
| Triethylamine (TEA) | Base | 101.19 g/mol | 2.0 | 1.0 mmol (139 µL) |
| N,N-Dimethylformamide (DMF) | Solvent | 73.09 g/mol | - | 2.5 mL |
| Reaction Temperature | - | - | - | 100-110 °C |
| Reaction Time | - | - | - | 4-12 hours |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (121.5 mg, 0.5 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol), triphenylphosphine (13.1 mg, 0.05 mmol), and triethylamine (139 µL, 1.0 mmol).[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]
-
Addition of Reagents: Add anhydrous DMF (2.5 mL) followed by the alkene (e.g., methyl acrylate, 72 µL, 0.75 mmol) via syringe.[1]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-12 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure product.[1]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the Heck reaction of halo-indoles and related compounds with various alkenes, which can be used as a starting point for optimizing the reaction of this compound.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodo-1-methyl-1H-indole | Various terminal alkenes | Pd/C (5) | PPh₃ (10) | Et₃N (2.0) | DMF | 30 | 2-3 | Good |
| 3-Iodo-6-nitro-1-(THP)-indazole | 2-Vinylpyridine | Pd(OAc)₂ (5) | Tri-o-tolylphosphine (10) | DIPEA | DMF | 80-120 | 12-24 | 60-85 |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl Acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ (2.0) | DMF | 100-110 | 4-12 | - |
Note on N-H Protection: The indole N-H can sometimes lead to side reactions or catalyst inhibition. If yields are low or complex mixtures are observed, protection of the indole nitrogen (e.g., with a BOC or SEM group) prior to the Heck reaction may be beneficial.
Workflow Diagram
The following diagram illustrates the general experimental workflow for the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
Applications in Drug Development
The Heck reaction is a valuable tool in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The 6-vinyl-1H-indole derivatives synthesized through this protocol can serve as key intermediates for the development of new drugs targeting a wide range of diseases. The ability to introduce diverse functionalities at the 6-position of the indole ring allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3]
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 6-iodo-1H-indole, a versatile building block in medicinal chemistry and materials science. The functionalization of the indole scaffold at the 6-position through carbon-carbon and carbon-nitrogen bond formation is a critical strategy in the development of novel therapeutic agents and functional materials. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by quantitative data, detailed experimental procedures, and visual aids to facilitate successful implementation in a laboratory setting.
Introduction
The indole nucleus is a privileged scaffold in a vast array of biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the derivatization of the indole core, offering broad substrate scope, excellent functional group tolerance, and high yields.[1] this compound is a particularly useful starting material for these transformations due to the reactivity of the carbon-iodine bond in common catalytic cycles. This document outlines optimized conditions for the coupling of this compound with boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), and terminal alkynes (Sonogashira), providing researchers with the necessary information to synthesize diverse libraries of 6-substituted indoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. The coupling of this compound with various aryl and heteroaryl boronic acids provides access to a wide range of 6-aryl-1H-indoles.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides, which can be adapted for this compound.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Dioxane | 100 | 85-95 | Adapted from[2] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 92 | Adapted from[2] |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 88 | Adapted from[3] |
Detailed Experimental Protocol: Synthesis of 6-Phenyl-1H-indole
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 243 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Sodium carbonate (2.0 mmol, 212 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the flask.
-
Degas the solution by bubbling the inert gas through the mixture for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-6 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-phenyl-1H-indole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The coupling of this compound with primary and secondary amines provides access to novel 6-amino-1H-indole derivatives.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of 6-bromo-1H-indazole, which serve as an excellent starting point for the amination of this compound.[4]
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Morpholine | G3 RuPhos Precatalyst (2) | RuPhos | LiHMDS | THF | 65 | 95 | Adapted from[4] |
| Aniline | G3 BrettPhos Precatalyst (2) | BrettPhos | LiHMDS | THF | 65 | 89 | Adapted from[4] |
| Benzylamine | G3 BrettPhos Precatalyst (2) | BrettPhos | LiHMDS | THF | 65 | 92 | Adapted from[4] |
Detailed Experimental Protocol: Synthesis of 6-(Morpholino)-1H-indole
This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with morpholine, adapted from procedures for related 6-haloheterocycles.[4]
Materials:
-
This compound (1.0 mmol, 243 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
G3 RuPhos Precatalyst (0.02 mmol, 16 mg)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.0 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas
-
Schlenk tube, magnetic stirrer, and heating mantle
Procedure:
-
To an oven-dried Schlenk tube, add this compound and the G3 RuPhos precatalyst.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF and morpholine via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the LiHMDS solution dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-(morpholino)-1H-indole.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[5] The coupling of this compound with various terminal alkynes is a powerful tool for the synthesis of 6-alkynyl-1H-indoles.
Summary of Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of 3-iodo-6-methyl-1H-indole, which are directly applicable to this compound.[6]
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (9) | CuI (9) | Diisopropylamine | Toluene | 80 | 85-95 | Adapted from[6] |
| 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (5) | Triethylamine | DMF | RT | 90 | Adapted from[7] |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (3) | CuI (3) | Et₃N | THF | 60 | 93 | Adapted from[7] |
Detailed Experimental Protocol: Synthesis of 6-(Phenylethynyl)-1H-indole
This protocol is a representative procedure for the Sonogashira coupling of this compound with phenylacetylene, adapted from a procedure for a similar indole derivative.[6]
Materials:
-
This compound (1.0 mmol, 243 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.09 mmol, 63 mg)
-
Copper(I) iodide (CuI) (0.09 mmol, 17 mg)
-
Anhydrous Toluene (10 mL)
-
Diisopropylamine (3 mL)
-
Nitrogen gas
-
Two-neck round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a dry two-neck round-bottom flask under a nitrogen atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous toluene and diisopropylamine.
-
Degas the resulting solution for 15 minutes by bubbling nitrogen through it.
-
Add phenylacetylene to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-(phenylethynyl)-1H-indole.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Decision tree for selecting initial reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 6-Substituted Indole Derivatives from 6-Iodo-1H-Indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of 6-substituted indole derivatives starting from the versatile building block, 6-iodo-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the methods described herein, focusing on palladium-catalyzed cross-coupling reactions, offer efficient and modular routes to novel analogues for drug discovery and development.
Introduction
The functionalization of the indole core is a cornerstone of modern medicinal chemistry. The introduction of various substituents at the 6-position can significantly modulate the biological activity of indole-containing compounds. This compound serves as an excellent starting material for such diversification due to the reactivity of the carbon-iodine bond in a variety of powerful cross-coupling reactions. This document outlines detailed protocols and comparative data for four key transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination, enabling the synthesis of 6-aryl, 6-alkynyl, 6-alkenyl, and 6-aminoindole derivatives, respectively.
Overview of Synthetic Strategies
The general approach involves the palladium-catalyzed cross-coupling of this compound with a suitable coupling partner. The choice of reaction determines the nature of the substituent introduced at the 6-position.
The Role of 6-Iodo-1H-indole in Modern Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-iodo-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique electronic properties and the reactivity of the iodine atom at the 6-position make it an invaluable starting material for the development of novel drugs targeting a range of diseases, from cancer and neurodegenerative disorders to microbial infections. This document provides a detailed overview of the applications of this compound in drug discovery, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Therapeutic Applications of this compound Derivatives
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The presence of the iodine atom allows for facile modification through various cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.
Kinase Inhibition
A prominent application of this compound is in the development of potent and selective kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indole nucleus can mimic the adenine region of ATP, allowing derivatives to act as competitive inhibitors at the ATP-binding site of kinases.[1]
One notable example is the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative conditions such as Alzheimer's disease.[2][3] Introduction of a 10-iodo substituent into an indolo[3,2-c]quinoline scaffold, which can be synthesized from this compound precursors, has led to highly potent and selective DYRK1A inhibitors.[2]
Anticancer Activity
Beyond kinase inhibition, this compound derivatives have shown broad anticancer activity through various mechanisms. These include the inhibition of tubulin polymerization, a critical process for cell division, making these compounds potent antimitotic agents.[4][5] They have also been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation across a range of cell lines.[4][6]
Neurodegenerative Diseases
The modulation of targets like DYRK1A highlights the potential of this compound derivatives in treating neurodegenerative diseases.[2][3] Research has also explored their role as 5-HT6 receptor antagonists, which are considered potential therapeutic candidates for Alzheimer's disease.[7] The indole scaffold is a key component of molecules designed to inhibit the aggregation of amyloid-beta peptides, a pathological hallmark of Alzheimer's.[8]
Antimicrobial Properties
The versatile indole scaffold has also been explored for the development of novel antimicrobial agents.[9][10] By modifying the this compound core, researchers have synthesized compounds with activity against both Gram-positive and Gram-negative bacteria.[9]
Quantitative Data Summary
The following tables summarize the biological activity of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 5j | DYRK1A | 6 | [2] |
| 5o | DYRK1A | 22 | [2] |
| EHT 5372 | DYRK1A | 0.22 | [11] |
| Harmine | DYRK1A | 33 - 80 | [11] |
| 12e | FLT3 | 2500 | [1] |
| 6f | CaMKIIδ | 14400 | [1] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound ID | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| 3g | Tubulin Polymerization Inhibitor | MCF-7 | 2.94 | [4] |
| 3g | Tubulin Polymerization Inhibitor | MDA-MB-231 | 1.61 | [4] |
| 3g | Tubulin Polymerization Inhibitor | A549 | 6.30 | [4] |
| 3g | Tubulin Polymerization Inhibitor | HeLa | 6.10 | [4] |
| 3g | Tubulin Polymerization Inhibitor | A375 | 0.57 | [4] |
| 3g | Tubulin Polymerization Inhibitor | B16-F10 | 1.69 | [4] |
| 1k | Tubulin Polymerization Inhibitor | - | 0.58 | [5] |
| 13 | Tubulin Polymerization Inhibitor | MCF-7 | 0.0045 | [5] |
| 19 | Tubulin Polymerization Inhibitor | HepG2 | 0.08 | [12] |
| 26 | Tubulin Polymerization Inhibitor | MCF-7 | 0.009 | [13] |
| 33 | Tubulin Polymerization Inhibitor | MCF-7 | 0.0013 | [13] |
| 37 | Anticancer | PC3 | 5.64 | [14] |
Table 3: Anti-Alzheimer's and Antimicrobial Activity of Indole Derivatives
| Compound ID | Biological Target/Activity | IC50 (µM) or MIC (µg/mL) | Reference |
| 5b | Aβ Aggregation Inhibition | 2.50 | [8] |
| 6b | Aβ Aggregation Inhibition | 4.94 | [8] |
| 28 | Antibacterial (Gram-positive) | - | [10][15] |
| 9 | Antimicrobial | - | [9] |
| 1 | Antimicrobial (S. aureus) | 2 | [16] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of this compound derivatives. The following are representative protocols.
Synthesis Protocols
Protocol 1: General Procedure for Sonogashira Cross-Coupling
This protocol describes the synthesis of 3-alkynyl-6-methyl-1H-indoles from 3-iodo-6-methyl-1H-indole.[17]
Materials:
-
3-iodo-6-methyl-1H-indole
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous toluene
-
Anhydrous diisopropylamine or triethylamine
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask under a nitrogen atmosphere, add 3-iodo-6-methyl-1H-indole (1.0 mmol), PdCl₂(PPh₃)₂ (0.09 mmol), and CuI (0.09 mmol).[17]
-
Add anhydrous toluene (6 mL) and anhydrous diisopropylamine (3 mL).[17]
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.[17]
-
Slowly add a solution of the terminal alkyne (1.75 mmol) in anhydrous toluene and diisopropylamine.[17]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.[17]
-
Cool the reaction to room temperature, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride and brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids
This synthesis involves the rearrangement of paullones, which can be prepared from substituted 1H-indoles.[2][18]
Materials:
-
Appropriately substituted paullone (7,12-dihydroindolo[3,2-d][19]benzazepin-6(5H)-one)
-
Cobalt(II) acetate
-
N-hydroxyphthalimide (NHPI)
-
Dimethylformamide (DMF)
-
Oxygen or air
Procedure:
-
In a flask, dissolve the paullone starting material in DMF.
-
Stir the reaction mixture at room temperature to 70 °C under an atmosphere of air or oxygen.[2][18]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by chromatography to yield the desired 11H-indolo[3,2-c]quinoline-6-carboxylic acid.[2][18]
Biological Assay Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the target kinase.[11]
Materials:
-
Recombinant human DYRK1A enzyme
-
Substrate peptide (e.g., Woodtide)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant DYRK1A, and the substrate peptide.[11]
-
Add serial dilutions of the test compounds or DMSO (vehicle control) and pre-incubate for 10 minutes at room temperature.[11]
-
Initiate the reaction by adding [γ-³³P]ATP and incubate at 30°C for a defined period (e.g., 30-60 minutes).[11]
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.[11]
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.[11]
-
Quantify the incorporated radioactivity using a scintillation counter.[11]
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.[11]
Protocol 4: Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of a compound on cell proliferation.[20]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[20]
-
Treat the cells with serial dilutions of the this compound derivative for 72 hours.[20]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[20]
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[20]
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: Inhibition of the DYRK1A signaling pathway by a this compound derivative.
Caption: Mechanism of action for this compound-based tubulin polymerization inhibitors.
Caption: Experimental workflow for the development of this compound-based kinase inhibitors.
Conclusion
The this compound scaffold is a cornerstone in the synthesis of medicinally important molecules. Its adaptability allows for the creation of potent and selective inhibitors for a variety of biological targets. The data and protocols presented here underscore the significance of this chemical entity in the ongoing quest for novel therapeutics to address pressing medical needs in oncology, neurodegeneration, and infectious diseases. Further exploration of the chemical space around the this compound core promises to yield the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids are selective inhibitors of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indole-based peptidomimetics as antibacterial agents against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Bioactive Molecules Using 6-Iodo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-iodo-1H-indole as a versatile starting material for the synthesis of bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] The presence of an iodine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular libraries for drug discovery and development. This document outlines detailed protocols for key synthetic transformations and presents data on the biological activities of the resulting molecules.
Introduction to this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry due to the strategic placement of the iodine atom. This allows for regioselective functionalization of the indole core through powerful C-C and C-N bond-forming reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][4][5][6] These reactions enable the introduction of a wide array of aryl, alkynyl, and vinyl substituents at the 6-position, which has been shown to be critical for modulating the biological activity of indole derivatives.[7] Molecules derived from this compound have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, often by targeting key signaling pathways such as tubulin polymerization and protein kinases.[7][8][9]
Synthetic Applications and Protocols
The following sections detail experimental protocols for the three most common and powerful cross-coupling reactions utilizing this compound as a substrate. These methods are foundational for creating diverse libraries of 6-substituted indole derivatives for biological screening.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1H-indoles
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is widely used to synthesize biaryl compounds, many of which exhibit potent biological activities.[4][10][11][12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).[11][13]
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[13]
-
Reaction Conditions: Heat the mixture with vigorous stirring to a temperature of 80-120 °C.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1H-indole.[13]
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of 6-Alkynyl-1H-indoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 6-alkynyl-1H-indoles.[1][5] This class of compounds is valuable in medicinal chemistry and materials science.[5]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.09 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.09 equiv.).[5]
-
Solvent and Base Addition: Add an anhydrous solvent such as toluene and an amine base like triethylamine or diisopropylamine.[5] Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC until the starting material is consumed.[1][5]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[5]
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[5]
Heck Reaction: Synthesis of 6-Vinyl-1H-indoles
The Mizoroki-Heck reaction is a palladium-catalyzed method to form a carbon-carbon bond between this compound and an alkene, producing 6-vinyl-1H-indoles.[6][14] This reaction is a cornerstone of modern organic synthesis for creating complex molecules.[6]
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), a palladium catalyst like Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv.), and a base such as triethylamine (TEA) or sodium carbonate (Na₂CO₃) (2.0 equiv.).[6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]
-
Reagent Addition: Add an anhydrous solvent, typically N,N-Dimethylformamide (DMF), followed by the alkene (1.5 equiv.) via syringe.[6]
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-12 hours. Monitor the reaction's progress by TLC.[6][15]
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Bioactive Molecules Derived from this compound
A notable application of these synthetic strategies is the development of anticancer agents that function as tubulin polymerization inhibitors. By applying a Suzuki-Miyaura coupling (or a related C-C bond formation strategy), a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles were synthesized and evaluated for their antiproliferative activity.[7]
Quantitative Data: Antiproliferative Activity
The following tables summarize the yield and in vitro antiproliferative activities of representative 6-substituted indole derivatives against a panel of human cancer cell lines.
Table 1: Synthesis Yields of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives
| Compound | 6-Aryl Substituent | Yield (%) |
|---|---|---|
| 3a | Phenyl | 57.3 |
| 3b | 4-Fluorophenyl | 61.2 |
| 3c | 4-Chlorophenyl | 55.8 |
| 3d | 4-Bromophenyl | 63.1 |
| 3g | 4-(Trifluoromethyl)phenyl | 68.5 |
| 3h | 3-Methoxyphenyl | 52.4 |
| 3j | Naphthalen-2-yl | 49.7 |
Data adapted from a study on related 6-substituted indoles. The synthesis involved a Suzuki-Miyaura coupling followed by N-arylation.[7]
Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | A375 (Melanoma) | B16-F10 (Murine Melanoma) |
|---|---|---|---|---|---|---|
| 3a | 0.45 | 0.51 | 0.39 | 0.42 | 0.28 | 0.33 |
| 3b | 0.31 | 0.35 | 0.28 | 0.30 | 0.19 | 0.22 |
| 3c | 0.25 | 0.29 | 0.22 | 0.24 | 0.15 | 0.18 |
| 3d | 0.22 | 0.26 | 0.20 | 0.21 | 0.13 | 0.16 |
| 3g | 0.18 | 0.21 | 0.16 | 0.17 | 0.11 | 0.13 |
| 3h | 0.58 | 0.63 | 0.51 | 0.55 | 0.40 | 0.46 |
| 3j | 0.38 | 0.42 | 0.33 | 0.36 | 0.25 | 0.29 |
| Colchicine | 0.012 | 0.015 | 0.010 | 0.011 | 0.008 | 0.009 |
IC₅₀ values represent the concentration required to inhibit cell growth by 50%.[7]
Table 3: Tubulin Polymerization Inhibitory Activity
| Compound | IC₅₀ (µM) |
|---|---|
| 3g | 1.8 |
| Colchicine | 1.5 |
IC₅₀ values represent the concentration required to inhibit tubulin polymerization by 50%.[7]
Mechanism of Action: Signaling Pathway Modulation
Many bioactive indole derivatives exert their effects by modulating critical cellular signaling pathways. The 6-substituted indoles detailed above act as inhibitors of tubulin polymerization, a key process in cell division.[7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G₂/M phase and subsequent apoptosis (programmed cell death).[7][8]
Visualization of Tubulin Polymerization Inhibition Pathway
Caption: Inhibition of tubulin polymerization by 6-substituted indoles.
Conclusion
This compound is a highly valuable precursor for the synthesis of diverse and potent bioactive molecules. The palladium-catalyzed cross-coupling reactions detailed in these notes—Suzuki-Miyaura, Sonogashira, and Heck—provide reliable and versatile methods for functionalizing the indole core at the 6-position. The resulting compounds, particularly 6-aryl-indoles, have shown significant promise as anticancer agents by targeting fundamental cellular processes like tubulin polymerization. The provided protocols and data serve as a foundational resource for researchers engaged in the discovery and development of novel indole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of 6,7-Indole Aryne Cycloaddition and Pd(0)-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. odinity.com [odinity.com]
Application Notes and Protocols for the Functionalization of the 6-Position of the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3][4][5] Its versatile biological activity makes it a cornerstone in modern drug discovery.[1][2][3] While functionalization of the electron-rich pyrrole ring (C2 and C3 positions) is well-established, selective modification of the benzene portion, particularly the C6-position, has historically been challenging.[6][7][8] However, recent advancements in synthetic methodology, especially in transition-metal-catalyzed C-H activation, have opened new avenues for the direct and selective functionalization of the C6-position, enabling the synthesis of novel indole derivatives with significant therapeutic potential.[6][8][9][10][11][12]
These application notes provide a detailed overview of key methodologies for the functionalization of the 6-position of the indole ring, complete with experimental protocols and comparative data to guide researchers in this field.
Strategic Approaches to 6-Position Functionalization
The functionalization of the C6-position of the indole ring can be broadly categorized into two main strategies:
-
Synthesis from Pre-functionalized Precursors: This classical approach involves the synthesis of the indole ring from starting materials that already bear the desired functionality at the corresponding position. A common starting material for further elaboration is 6-bromoindole, which can be synthesized and then subjected to various cross-coupling reactions.
-
Direct C-H Functionalization: This more modern and atom-economical approach involves the direct conversion of a C-H bond at the 6-position into a new C-C, C-N, or C-O bond. These reactions are typically catalyzed by transition metals such as palladium, rhodium, ruthenium, or copper, and often require a directing group on the indole nitrogen to achieve high regioselectivity.[9][10]
Synthesis of Key 6-Substituted Indole Building Blocks
Synthesis of 6-Bromoindole
6-Bromoindole is a versatile intermediate for the introduction of various functional groups at the 6-position through cross-coupling reactions.
Experimental Protocol: Synthesis of 6-Bromo-1H-indole
This protocol is based on the Friedel-Crafts reaction followed by amidation, reduction, and protection/deprotection sequences as described in the literature.[13]
Materials:
-
6-Bromoindole
-
Anhydrous methylene chloride (CH₂Cl₂)
-
Aluminum chloride (AlCl₃)
-
Oxalyl chloride
-
Ammonia solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Friedel-Crafts Reaction: To a solution of 6-bromoindole (40 g) in anhydrous methylene chloride (450 ml), add aluminum chloride (15 g). Slowly add oxalyl chloride (60 g) to the mixture. Reflux the reaction mixture for 2 hours. After cooling to room temperature, add water and separate the organic layer. Dry the organic layer and concentrate under reduced pressure. The residue is purified by column chromatography to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.[13]
-
Amidation: The product from the previous step (45 g) is added to a mixture of water (100 ml) and ammonia solution (500 ml). Stir the mixture at room temperature for 4 hours. Extract the product with ethyl acetate, separate the organic layer, dry, and concentrate. The residue is purified by silica gel column chromatography to obtain 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide (32 g).[13]
-
Further modifications: The resulting acetamide can be further reduced and protected to yield other useful 6-bromoindole derivatives.[13]
Synthesis of Indole-6-carboxaldehyde
Indole-6-carboxaldehyde is another valuable building block, with the aldehyde group serving as a handle for various transformations.[14][15][16]
Experimental Protocol: Synthesis of Indole-6-carboxaldehyde from 6-Cyanoindole
This procedure involves the reduction of 6-cyanoindole using Raney nickel.[15]
Materials:
-
6-Cyanoindole
-
Sodium hypophosphite
-
Water
-
Acetic acid
-
Pyridine
-
Raney nickel catalyst
-
Diatomaceous earth
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Dissolve 6-cyanoindole (15.0 g) and sodium hypophosphite (90 g) in a solvent mixture of water (326 mL), acetic acid (326 mL), and pyridine (652 mL).[15]
-
Add Raney nickel catalyst to the solution and stir the reaction mixture at 45°C for 45 minutes.[15]
-
Monitor the reaction for completion.
-
Filter the reaction mixture through diatomaceous earth and extract the filtrate with ethyl acetate (3 x 500 mL).[15]
-
Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Crystallize the residue from a solvent mixture of dichloromethane and hexane to yield indole-6-carboxaldehyde.[15]
Synthesis of 6-Aminoindole
The 6-aminoindole scaffold is a key component in many biologically active molecules.
Experimental Protocol: Synthesis of 6-Amino-1H-indole
This protocol involves the reduction of 6-nitroindole. A common method is catalytic hydrogenation.
Materials:
-
6-Nitro-1H-indole
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
In a flask, dissolve 6-nitro-1H-indole in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 6-amino-1H-indole.
Transition-Metal-Catalyzed C6-H Functionalization
Direct C-H functionalization is a powerful strategy for the late-stage modification of indole scaffolds. The following sections detail protocols for C6-arylation, alkenylation, and alkynylation.
C6-Arylation of Indoles
Application Note: Copper-catalyzed direct C6-arylation of indoles has been achieved using a phosphinoyl directing group on the indole nitrogen and diaryliodonium salts as the aryl source. This method is notable for its mild reaction conditions and avoidance of palladium catalysts.[3][9]
Experimental Protocol: Cu-Catalyzed C6-Arylation of N-(di-tert-butylphosphinoyl)indole
This protocol is adapted from the work of Shi and coworkers.[9]
Materials:
-
N-(di-tert-butylphosphinoyl)indole
-
Diaryliodonium triflate salt
-
Copper(II) oxide (CuO)
-
Solvent (e.g., 1,2-dichloroethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction tube, add N-(di-tert-butylphosphinoyl)indole (0.2 mmol), diaryliodonium triflate salt (0.24 mmol), and CuO (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent (2 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the designated time (e.g., 12 h).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the C6-arylated indole product.
Quantitative Data Summary: Cu-Catalyzed C6-Arylation
| Entry | Indole Substrate | Aryl Source (Ar₂IOTf) | Product | Yield (%) |
| 1 | N-P(O)tBu₂-indole | (4-MeC₆H₄)₂IOTf | 6-(4-Tolyl)-N-P(O)tBu₂-indole | 85 |
| 2 | N-P(O)tBu₂-indole | (4-MeOC₆H₄)₂IOTf | 6-(4-Methoxyphenyl)-N-P(O)tBu₂-indole | 82 |
| 3 | N-P(O)tBu₂-indole | (4-FC₆H₄)₂IOTf | 6-(4-Fluorophenyl)-N-P(O)tBu₂-indole | 78 |
| 4 | N-P(O)tBu₂-indole | (4-ClC₆H₄)₂IOTf | 6-(4-Chlorophenyl)-N-P(O)tBu₂-indole | 75 |
| 5 | N-P(O)tBu₂-indole | Ph₂IOTf | 6-Phenyl-N-P(O)tBu₂-indole | 80 |
Data is representative and compiled from literature reports.[9]
C6-Alkylation of Indoles
Application Note: Ruthenium-catalyzed remote C6-alkylation of indoles can be achieved using a pyrimidinyl directing group on the nitrogen and an ancillary ester group at the C3 position. This dual directing group strategy enables selective activation of the C6-H bond.[10][17]
Experimental Protocol: Ru-Catalyzed C6-Alkylation of an N-Pyrimidinyl-indole-3-carboxylate
This protocol is based on the work of Frost and coworkers.[10][17]
Materials:
-
Ethyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate
-
Alkylating agent (e.g., methyl acrylate)
-
[Ru(p-cymene)Cl₂]₂
-
AgSbF₆
-
Pivolic acid
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a reaction vessel, combine the indole substrate, [Ru(p-cymene)Cl₂]₂, AgSbF₆, and pivolic acid.
-
Add the solvent and the alkylating agent.
-
Heat the reaction mixture under an inert atmosphere at the specified temperature and time.
-
Upon completion, cool the reaction and purify by column chromatography to isolate the C6-alkylated product.
Quantitative Data Summary: Ru-Catalyzed C6-Alkylation
| Entry | Indole Substrate | Alkylating Agent | Product | Yield (%) |
| 1 | Ethyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | Methyl acrylate | Ethyl 6-(2-methoxycarbonylethyl)-1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | 92 |
| 2 | Ethyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | Ethyl acrylate | Ethyl 6-(2-ethoxycarbonylethyl)-1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | 88 |
| 3 | Ethyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | n-Butyl acrylate | Ethyl 6-(2-n-butoxycarbonylethyl)-1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | 85 |
Data is representative and compiled from literature reports.[17]
Cross-Coupling Reactions of 6-Bromoindole
6-Bromoindole is a key precursor for a variety of C6-functionalized indoles via well-established cross-coupling methodologies.
Sonogashira Coupling
Application Note: The Sonogashira coupling allows for the formation of a C-C bond between 6-bromoindole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[4][18][19][20][21][22] This reaction is valuable for introducing alkynyl moieties, which are versatile functional groups for further transformations.
Experimental Protocol: Sonogashira Coupling of 6-Bromo-1H-indole
Materials:
-
6-Bromo-1H-indole
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add 6-bromo-1H-indole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and triethylamine.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, enabling the synthesis of 6-aminoindoles from 6-bromoindole and a primary or secondary amine.[2][23][24][25][26]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indole
This protocol is a general procedure based on established methods.[23][26]
Materials:
-
6-Bromo-1H-indole
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., RuPhos precatalyst)
-
Strong base (e.g., LiHMDS or NaOtBu)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add 6-bromo-1H-indole (1.0 mmol), the amine (1.2 mmol), and the palladium precatalyst (0.02 mmol).[23]
-
Evacuate and backfill the tube with an inert gas three times.[23]
-
Add the anhydrous solvent via syringe.[23]
-
Add the base (e.g., LiHMDS, 1 M solution in THF, 2.0 mmol) dropwise to the stirred reaction mixture.[23]
-
Seal the tube and heat the reaction mixture (e.g., to 65 °C).[23]
-
Monitor the reaction progress by TLC or LC-MS.[23]
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.[23]
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[23]
-
Purify the crude product by silica gel column chromatography.[23]
Visualized Workflows and Pathways
General Experimental Workflow for C-H Functionalization
Signaling Pathway Inhibition by 6-Substituted Indoles in Oncology
Application Note: Many 6-substituted indole derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases (RTKs), the Ras-MAPK pathway, and regulators of protein synthesis and stability. For instance, certain 2,6-disubstituted indoles have been identified as potent inhibitors of METTL3, an RNA methyltransferase implicated in cancer, which in turn affects the expression of oncogenes like c-MYC and BCL2.[27]
References
- 1. Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]
- 8. C6–H Bond Functionalization of Indoles: A New Gate (2023) | Yunus Taskesenligil | 1 Citations [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 14. 6-Azaindole synthesis - chemicalbook [chemicalbook.com]
- 15. Indole-6-carboxaldehyde CAS#: 1196-70-9 [m.chemicalbook.com]
- 16. chemimpex.com [chemimpex.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
- 26. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 27. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 6-Iodo-1H-indole as a Versatile Synthetic Intermediate in Drug Discovery and Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Iodo-1H-indole is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its indole core is a privileged scaffold found in a vast array of biologically active natural products and synthetic drugs. The presence of an iodine atom at the 6-position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations and highlights its role in the development of potent kinase inhibitors.
Key Applications in Cross-Coupling Reactions
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations are fundamental for the creation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-1H-indoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the synthesis of 6-aryl-1H-indoles, which are key structural motifs in many biologically active compounds.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 | Analogous Reactions |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | >95 | Analogous Reactions[1] |
| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 16 | ~85 | Analogous Reactions |
Note: Yields are representative and based on reactions with analogous iodo-heterocycles. Optimization for this compound may be required.
Detailed Experimental Protocol: Synthesis of 6-Phenyl-1H-indole
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 243 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. Then, add Pd(PPh₃)₄ (0.05 mmol, 58 mg) under a positive flow of inert gas.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-phenyl-1H-indole.
Experimental Workflow: Suzuki-Miyaura Coupling
Sonogashira Coupling: Synthesis of 6-Alkynyl-1H-indoles
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing 6-alkynyl-1H-indoles, which are valuable precursors for more complex molecules and have applications in materials science.
Quantitative Data Summary for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Toluene | 60 | 6 | 60-99 | [2][3] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | THF | RT | 12 | ~90 | Analogous Reactions |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 80 | 4 | ~85 | Analogous Reactions |
Note: Yields are representative and based on reactions with analogous iodo-heterocycles. Optimization for this compound may be required.
Detailed Experimental Protocol: Synthesis of 6-(Phenylethynyl)-1H-indole
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 243 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.1 mmol, 19 mg).
-
Solvent and Amine Addition: Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-(phenylethynyl)-1H-indole.
Heck Reaction: Synthesis of 6-Vinyl-1H-indoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, leading to the formation of a substituted alkene. This reaction is useful for synthesizing 6-vinyl-1H-indoles, which can undergo further transformations or be used in polymerization reactions.
Quantitative Data Summary for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 100 | 12 | ~80 | Analogous Reactions[4] |
| 2 | Styrene | PdCl₂ (3) | PPh₃ (6) | NaOAc | DMA | 120 | 24 | ~75 | Analogous Reactions |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | NMP | 110 | 10 | ~85 | Analogous Reactions |
Note: Yields are representative and based on reactions with analogous iodo-heterocycles. Optimization for this compound may be required.
Detailed Experimental Protocol: Synthesis of Methyl (E)-3-(1H-indol-6-yl)acrylate
-
Reaction Setup: To a sealed tube, add this compound (1.0 mmol, 243 mg), methyl acrylate (1.5 mmol, 0.14 mL), Pd(OAc)₂ (0.05 mmol, 11 mg), P(o-tolyl)₃ (0.1 mmol, 30 mg), and triethylamine (1.5 mmol, 0.21 mL).
-
Solvent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-1H-indoles
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine. This reaction provides access to 6-amino-1H-indoles, which are important intermediates in the synthesis of pharmaceuticals.
Quantitative Data Summary for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~90 | [5] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 16 | ~85 | Analogous Reactions |
| 3 | Benzylamine | PdCl(allyl)]₂ (1.5) | DavePhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | ~88 | Analogous Reactions |
Note: Yields are representative and based on reactions with analogous iodo-heterocycles. Optimization for this compound may be required.
Detailed Experimental Protocol: Synthesis of 6-Morpholino-1H-indole
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 243 mg), morpholine (1.2 mmol, 0.11 mL), Cs₂CO₃ (1.4 mmol, 456 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and Xantphos (0.04 mmol, 23 mg) to a vial.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture at 110 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 6-morpholino-1H-indole.
Application in the Synthesis of Kinase Inhibitors
Indole derivatives are prominent scaffolds in the design of kinase inhibitors due to their ability to mimic the adenine region of ATP and form key hydrogen bonds within the kinase hinge region. This compound serves as a crucial starting material for the synthesis of inhibitors targeting various kinases, including Glycogen Synthase Kinase-3 (GSK-3) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which are implicated in diseases such as Alzheimer's disease, cancer, and Down syndrome.[6][7][8]
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
GSK-3 is a serine/threonine kinase involved in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to several diseases. The Wnt/β-catenin signaling pathway is a key regulatory cascade where GSK-3 plays a central role.
Wnt/β-catenin Signaling Pathway and GSK-3 Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) Inhibition
DYRK1A is a protein kinase implicated in neurodevelopment and neurodegenerative diseases. Selective inhibitors of DYRK1A are sought after as potential therapeutics. Iodo-substituted indolo[3,2-c]quinolines have been identified as potent and selective DYRK1A inhibitors.[6][9]
Logical Relationship for the Synthesis of a DYRK1A Inhibitor Scaffold
The synthesis of complex heterocyclic systems, such as those found in DYRK1A inhibitors, often involves a multi-step process where this compound can serve as a key precursor for one of the fused ring systems. A generalized synthetic logic is depicted below.
Conclusion
This compound is a highly valuable and versatile intermediate in synthetic chemistry. Its utility in a range of robust cross-coupling reactions allows for the efficient synthesis of a diverse array of functionalized indole derivatives. These derivatives are of significant interest in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors, and in the creation of novel organic materials. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this important building block.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 6. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids are selective inhibitors of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Analytical Determination of 6-iodo-1H-indole by High-Performance Liquid Chromatography
Introduction
6-iodo-1H-indole is a halogenated derivative of indole, a prominent heterocyclic aromatic compound. Iodinated indoles serve as important intermediates in the synthesis of various biologically active molecules and pharmaceutical compounds. The presence of the iodine atom provides a site for further functionalization, making these compounds versatile building blocks in medicinal chemistry and drug development. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and performing quality control of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides detailed protocols for two reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, designed for researchers, scientists, and professionals in drug development.
While specific, validated HPLC methods for this compound are not extensively detailed in publicly available literature, the following protocols have been developed based on established methods for similar indole derivatives and halogenated compounds.[1][2][3][4][5][6] These methods utilize common C8 and C18 stationary phases with acidic mobile phases to ensure good peak shape and resolution.
Data Presentation: Summary of HPLC Methods
The following table summarizes the key parameters for two proposed analytical HPLC methods for this compound.
| Parameter | Method 1: Rapid Isocratic Analysis | Method 2: Gradient Analysis for Impurity Profiling |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | C8, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic | Gradient |
| Isocratic Composition | 60% Mobile Phase A, 40% Mobile Phase B | N/A |
| Gradient Program | N/A | 0-2 min: 95% A, 5% B2-12 min: to 5% A, 95% B12-15 min: 5% A, 95% B15.1-18 min: 95% A, 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 280 nm[2][3] | 220 nm and 280 nm |
| Injection Volume | 10 µL | 5 µL |
| Run Time | ~10 minutes | 18 minutes |
| Application | Routine purity checks and quantification | Separation of closely eluting impurities and stability studies |
Experimental Protocols
Method 1: Rapid Isocratic Analysis
This method is suitable for routine analysis, such as quick purity checks and quantification where baseline separation from major impurities is achieved.
1. Materials and Reagents
-
This compound standard (purity ≥97%)[7]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 column (5 µm, 4.6 x 150 mm)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 60% Water with 0.1% TFA and 40% Acetonitrile with 0.1% TFA. To prepare 1 L of the mobile phase, carefully add 1 mL of TFA to 600 mL of water and 1 mL of TFA to 400 mL of acetonitrile, then mix the two solutions. Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.[8]
-
Sample Solution: Dissolve the sample containing this compound in methanol to an approximate concentration of 25 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Conditions
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 60:40 (v/v) Water (0.1% TFA) : Acetonitrile (0.1% TFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 280 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
5. System Suitability Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
6. Analysis and Calculations Inject the blank (mobile phase), standard solutions, and sample solutions. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Method 2: Gradient Analysis for Impurity Profiling
This gradient method is designed for the separation of this compound from potential impurities that may not be resolved in the isocratic method. The use of formic acid makes this method more compatible with mass spectrometry (MS) detection.[3][9]
1. Materials and Reagents
-
This compound standard (purity ≥97%)[7]
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic Acid (HPLC or LC-MS grade)
-
Methanol (HPLC grade, for sample preparation)
2. Instrumentation
-
HPLC or UHPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C8 column (3.5 µm, 4.6 x 100 mm)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase A: Water with 0.1% Formic Acid. To prepare 1 L, add 1 mL of formic acid to 1 L of water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. To prepare 1 L, add 1 mL of formic acid to 1 L of acetonitrile.
-
Standard and Sample Solutions: Prepare as described in Method 1, using methanol for initial dissolution and the starting mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) for further dilutions.
4. HPLC Conditions
-
Column: C8, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: 220 nm and 280 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: Linear ramp to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 5% B (re-equilibration)
-
5. System Suitability Perform replicate injections of a working standard. The RSD for peak area should be ≤ 2.0%, and the tailing factor for the this compound peak should be between 0.8 and 1.5.
6. Analysis and Calculations Inject the blank, standards, and samples. The DAD allows for the examination of peak purity and the identification of impurities with different UV spectra. Quantification can be performed as described in Method 1. For impurity profiling, calculate the area percentage of each impurity relative to the main peak.
Visualizations
Caption: General workflow for analytical HPLC analysis.
Caption: Key parameters influencing HPLC separation.
References
- 1. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cetjournal.it [cetjournal.it]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 5-Iodo-1H-indole-2,3-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-iodo-1H-indole
Welcome to the technical support center for the synthesis of 6-iodo-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for this compound is low. What are the general areas I should investigate?
A1: Low yields in the synthesis of this compound can arise from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to focus on include the purity of starting materials, the choice of synthetic route, reaction conditions, and the efficiency of the work-up and purification procedures.[1][2] For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
Q2: I am using the Fischer indole synthesis. What are the critical parameters to optimize for a better yield of a 6-iodo-substituted product?
A2: The Fischer indole synthesis is a robust method, but its yield is highly sensitive to several parameters, especially when dealing with substituted precursors like those required for this compound.[2][3]
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Purity of Starting Materials : Ensure the purity of the (4-iodophenyl)hydrazine and the chosen carbonyl compound. Impurities can participate in side reactions, significantly lowering the yield. Using freshly distilled or recrystallized starting materials is highly recommended.[1][2]
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Acid Catalyst : The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[3] Polyphosphoric acid (PPA) is often a very effective catalyst for this cyclization.[1][4] It is advisable to screen several catalysts to find the optimal one for your specific substrate.[1]
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Reaction Temperature and Time : The reaction often requires elevated temperatures, but excessive heat or prolonged reaction times can cause decomposition of the starting materials or the final indole product.[1] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is essential to determine the optimal heating duration.[1][4] Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[1]
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Solvent Selection : The choice of solvent can significantly influence reaction rates and yields. Acetic acid is a commonly used solvent for this synthesis.[1] In some cases, running the reaction without a solvent (neat) may also be effective.[1]
Q3: What are the common side products in the synthesis of this compound, and how can I minimize them?
A3: Side product formation is a frequent issue that complicates purification and reduces yield.
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In Fischer Indole Synthesis : A major competing pathway is the cleavage of the N-N bond in the hydrazone intermediate, especially with certain substituents on the phenyl ring.[2] This can lead to the formation of aniline derivatives (e.g., 4-iodoaniline).[5] Additionally, acidic conditions can promote unwanted Friedel-Crafts type reactions if other aromatic rings are present.[2] Careful control of temperature and acid concentration can help minimize these side reactions.[1]
-
In Direct Iodination : When iodinating the indole ring directly, over-iodination or iodination at undesired positions (like C3) can occur.[6] The choice of iodinating agent and the careful control of stoichiometry and reaction conditions are paramount to achieving regioselectivity. Using a milder iodinating agent or a protecting group on the indole nitrogen can improve selectivity for the desired C6 position.
Q4: Are there alternative synthetic routes to the Fischer indole synthesis for preparing this compound?
A4: Yes, direct iodination of the pre-formed 1H-indole ring is a viable alternative. This approach avoids the need to synthesize and handle the corresponding (4-iodophenyl)hydrazine. A common method involves electrophilic aromatic substitution on the indole nucleus.
One established method uses iodine and potassium hydroxide in DMF.[7] This approach has been successful for synthesizing various 3-iodo-indole derivatives and can be adapted for substitution at other positions depending on the starting indole's existing substituents.[7] For direct iodination, reagents like iodine monochloride (ICl) have also been used effectively.[6]
Q5: My crude product appears impure. What are the best practices for purification to maximize the final yield?
A5: Effective purification is critical for obtaining high-purity this compound and maximizing the isolated yield. The crude product from these reactions can be challenging to purify due to the presence of side products and potential decomposition.[1][5]
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Aqueous Work-up : After the reaction is complete, a standard work-up procedure involves quenching the reaction (e.g., with ice-water), neutralizing the acid catalyst with a base (like sodium bicarbonate), and extracting the product into an organic solvent (such as ethyl acetate).[4]
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Column Chromatography : Flash column chromatography on silica gel is the most common and effective method for separating the desired product from impurities.[4][8] A gradient elution system, typically with hexanes and ethyl acetate, is used to isolate the this compound.[4]
-
Recrystallization : If the product obtained after chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final purification step.[8][9] This method is cost-effective and can yield a highly pure crystalline product, though it may lead to some loss of material.[8] Choosing the right solvent system is key to maximizing recrystallization yield.[9]
Data Presentation: Comparison of Synthesis Parameters
For researchers optimizing their synthesis, the following tables summarize key quantitative data for different catalytic and iodination methods.
Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis of Halogenated Indoles
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 80-100 °C, neat | Strong dehydrating agent, often gives good yields.[1][4] | Viscous, can be difficult to stir and work-up. |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Reflux in Toluene | Easy to handle solid, less harsh than H₂SO₄.[3] | May require higher temperatures or longer times. |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 110-140 °C in Toluene/Xylene | Effective for substrates sensitive to strong acids.[3][4] | Requires anhydrous conditions, can be hygroscopic.[4] |
| Lewis Acid | Boron Trifluoride (BF₃) | Varies | Potent Lewis acid, can drive difficult reactions.[3] | Gaseous reagent, requires special handling. |
Table 2: Comparison of Direct Iodination Methods for the Indole Ring
| Iodinating Reagent | Base / Additive | Solvent | Typical Yields | Key Features |
| Iodine (I₂) | Potassium Hydroxide (KOH) | DMF | >80% (for 3-iodo derivatives)[7] | Simple reagents, good for activated positions.[7] |
| Iodine Monochloride (ICl) | None | Dichloromethane | Moderate to high | Highly reactive, can lead to di-iodination if not controlled.[6] |
| N-Iodosuccinimide (NIS) | Acetonitrile | Acetonitrile | Varies | Milder and easier to handle than I₂ or ICl. |
Detailed Experimental Protocols
Protocol 1: Fischer Indole Synthesis of a Halogenated Indole (Adapted)
This protocol is adapted from a general procedure for synthesizing halogenated indoles and can be applied to this compound by starting with (4-iodophenyl)hydrazine.[4]
-
Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the (4-iodophenyl)hydrazone of a suitable carbonyl compound (e.g., pyruvic acid, 1.0 eq) in a minimal amount of a high-boiling point solvent like toluene.
-
Catalyst Addition : Add the chosen acid catalyst. For example, add anhydrous zinc chloride (1.5 - 2.0 eq) portion-wise to the solution.[4]
-
Reaction : Heat the mixture to reflux (approximately 110-140 °C) and maintain for 2-6 hours. Monitor the disappearance of the starting material by TLC.[4]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.[4]
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Extraction : Extract the product from the aqueous mixture using ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then brine.[4]
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.[4]
Protocol 2: Direct C3-Iodination of an Indole Derivative (Adapted)
This protocol for C3 iodination can be modified to target other positions by using appropriately substituted starting materials and adjusting conditions.[7]
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Reaction Setup : To a solution of the starting indole (1.0 eq) in DMF (approx. 5 mL per gram of indole), add potassium hydroxide (KOH, 3.6 eq) in small portions at room temperature. Stir the mixture for 30 minutes.
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Iodine Addition : Cool the mixture to 0 °C in an ice bath. Add a solution of iodine (1.0 eq) in DMF dropwise.
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Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.[7]
-
Work-up : Pour the reaction mixture into a large volume of water mixed with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine).[7]
-
Extraction : Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
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Purification : Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.[7]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key decision-making processes and reaction pathways involved in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 6-iodo-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-iodo-1H-indole from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery of Product After Column Chromatography | Compound is highly polar and strongly adsorbed to silica gel: The acidic nature of silica gel can lead to strong binding of the indole nitrogen. | - Use a more polar eluent system: Gradually increase the polarity of your eluent, for example, by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system. A methanol "purge" at the end of the column can be used to elute highly retained compounds. - Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent system containing 1-3% triethylamine. This will neutralize the acidic sites on the silica.[1] - Consider a different stationary phase: Alumina (basic or neutral) can be a good alternative for acid-sensitive or basic compounds. |
| Compound is unstable on silica gel: Some indole derivatives can decompose on acidic silica gel. | - Perform a 2D TLC stability test: Spot the crude mixture on a TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If spots appear off the diagonal, it indicates decomposition.[1] - Use deactivated silica gel or an alternative stationary phase as described above. | |
| Co-elution of Product with Impurities | Similar polarity of the product and impurities: Starting materials, isomers, or byproducts may have similar Rf values to the desired product. | - Optimize the eluent system: Screen different solvent systems. Sometimes a switch from a hexane/ethyl acetate system to a dichloromethane/methanol system can improve separation. - Use a shallower gradient: A slow, gradual increase in eluent polarity can improve the resolution of closely eluting compounds. - Increase the column length or use a finer mesh silica gel: This increases the number of theoretical plates and can enhance separation. |
| Presence of a Pink or Brown Color in the Purified Product | Oxidation or polymerization of the indole: Indoles can be sensitive to air and light, leading to the formation of colored impurities. | - Minimize exposure to air and light: Use degassed solvents and protect the column and fractions from light. - Work up the reaction mixture promptly. - Consider an additional purification step: Recrystallization can be effective in removing colored impurities. |
| Di-iodinated byproduct present in the final product | Over-iodination during the synthesis: Use of excess iodinating reagent or high reaction temperatures can lead to the formation of di-iodo-1H-indole. | - Optimize the stoichiometry of the iodinating agent in the preceding reaction. - Careful column chromatography with an optimized eluent system may separate the mono- and di-iodinated products. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for flash column chromatography of this compound?
A good starting point for the flash column chromatography of this compound is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.3 on a TLC plate.[2][3]
Q2: How can I determine if my this compound is degrading on the silica gel column?
You can perform a 2D TLC analysis.[1] Spot your crude reaction mixture on the corner of a square TLC plate and develop the plate. After drying, turn the plate 90 degrees and develop it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. The appearance of new spots off the diagonal suggests decomposition on the silica.[1]
Q3: Is recrystallization a suitable method for purifying this compound?
Yes, recrystallization can be a very effective method for obtaining high-purity this compound, particularly for removing baseline impurities and colored byproducts. However, it may result in a lower yield compared to column chromatography.
Q4: What are some common impurities I might encounter in my this compound reaction mixture?
Common impurities can include:
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Unreacted starting material (1H-indole): This is typically more polar than the product.
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Di-iodinated indoles: These are generally less polar than the mono-iodinated product.
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Oxidation or polymerization products: These often appear as colored, high molecular weight impurities that may remain at the baseline on a TLC.
Q5: My purified this compound is a solid. How should I store it?
This compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Refrigeration is also recommended to enhance long-term stability.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Eluent System:
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Based on TLC analysis of the crude reaction mixture, prepare a suitable eluent system, typically a mixture of hexane and ethyl acetate. Aim for an Rf of ~0.3 for this compound.
2. Packing the Column:
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Select an appropriately sized column based on the amount of crude material.
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Dry pack the column with silica gel (60-120 mesh).
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Wet the silica gel with the least polar eluent mixture.
3. Loading the Sample:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.
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Carefully apply the sample to the top of the packed column.
4. Elution:
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Begin elution with the initial, less polar solvent mixture.
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If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
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Collect fractions and monitor the elution by TLC.
5. Isolation of the Product:
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Combine the fractions containing the pure this compound.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
1. Solvent Selection:
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Choose a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents for indoles include ethanol, methanol, water, or mixtures such as ethanol/water or ethyl acetate/hexane.
2. Dissolution:
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Place the crude this compound in a flask.
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Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
3. Decolorization (Optional):
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If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot filter the solution to remove the charcoal.
4. Crystallization:
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Allow the hot, saturated solution to cool slowly to room temperature.
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For further crystallization, cool the flask in an ice bath.
5. Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Notes |
| Flash Column Chromatography | >95% | 60-90% | Yield is dependent on the separation from impurities. |
| Recrystallization | >99% | 50-80% | Effective for removing minor impurities and achieving high purity. Yield can be lower than chromatography. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
common side reactions in the functionalization of 6-iodo-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the functionalization of 6-iodo-1H-indole. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common functionalization strategies for this compound?
A1: The most common and versatile functionalization strategies for this compound involve transition-metal-catalyzed cross-coupling reactions at the C6-position and N-functionalization at the indole nitrogen. Key reactions include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Heck Coupling: For the formation of C-C bonds with alkenes.
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Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[1]
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Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
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N-Alkylation/N-Arylation: For the introduction of substituents on the indole nitrogen.[2][3]
Q2: Is N-protection of the indole necessary before performing cross-coupling reactions at the C6-position?
A2: While not always strictly necessary, N-protection of the indole is highly recommended, especially for Sonogashira and Heck couplings. The acidic N-H proton can interfere with the catalytic cycle, leading to side reactions and reduced yields.[4] Common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and benzyl (Bn). The choice of protecting group should be compatible with the subsequent reaction conditions and easily removable.
Q3: What are the primary side reactions observed during the functionalization of this compound?
A3: The main side reactions include:
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Hydrodeiodination (Dehalogenation): Replacement of the iodine atom with a hydrogen atom.[5]
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Homocoupling: Dimerization of the starting materials (e.g., boronic acid in Suzuki coupling or the iodo-indole itself).[6]
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Glaser Coupling: Homocoupling of terminal alkynes in Sonogashira reactions.[7]
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C-Alkylation vs. N-Alkylation: In N-alkylation reactions, competitive alkylation at the C3 position can occur due to its high nucleophilicity.[3]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired C6-Functionalized Product in Cross-Coupling Reactions
This issue can arise from several factors related to the catalyst, reagents, or reaction conditions. The following guide provides a systematic approach to troubleshooting.
Click to expand Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Question: My Suzuki-Miyaura coupling of this compound is giving a very low yield. What should I check first?
Answer:
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Reagent Quality: The quality of your boronic acid, base, and solvent is critical. Boronic acids can dehydrate to form boroxines, which are less reactive. Use a fresh, high-purity boronic acid. Ensure your solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst. The base (e.g., K₂CO₃, Cs₂CO₃) should be finely powdered and dry.
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Reaction Conditions: Cross-coupling reactions with iodo-indoles may require elevated temperatures. If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation can often significantly improve yields and reduce reaction times.
Issue 2: Significant Formation of Hydrodeiodination Side Product
Hydrodeiodination, the replacement of iodine with hydrogen, is a common side reaction in palladium-catalyzed couplings of aryl iodides.[5]
Question: I am observing a significant amount of the de-iodinated product (1H-indole) in my cross-coupling reaction with this compound. How can I minimize this?
Answer:
-
Choice of Base and Solvent: The base and solvent can act as hydride sources. Using a weaker, non-coordinating inorganic base (e.g., K₃PO₄, Cs₂CO₃) instead of strong organic bases or alkoxides can sometimes mitigate this issue. Ensure you are using high-purity, anhydrous, aprotic solvents like dioxane or toluene. Alcohols are known to be hydride donors in some cases.[4]
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Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the rate of side reactions. Switching to more sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) can sometimes suppress hydrodehalogenation by promoting the desired reductive elimination over competing pathways.
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Water Content: While strictly anhydrous conditions are often recommended, in some Suzuki couplings, a small, controlled amount of water can be beneficial. However, excess water can promote hydrodehalogenation. If using an aqueous base solution, ensure the stoichiometry is precise.
Table 1: Hypothetical Product Distribution in a Suzuki Coupling of this compound under Various Conditions *
| Entry | Base | Solvent | Ligand | Desired Product Yield (%) | Hydrodeiodination Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | PPh₃ | 65 | 25 |
| 2 | Cs₂CO₃ | Dioxane | PPh₃ | 75 | 15 |
| 3 | K₃PO₄ | Dioxane | XPhos | 85 | 5 |
*Note: This data is illustrative and based on general trends for similar aryl iodides due to a lack of specific published data for this compound. Actual results may vary.
Issue 3: Formation of Homocoupling Products
Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (Glaser coupling in Sonogashira reactions) are common side reactions.[6][7]
Question: My Sonogashira coupling with this compound is producing a significant amount of the alkyne dimer (Glaser product). What can I do to prevent this?
Answer:
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Exclude Oxygen: Glaser coupling is an oxidative process often promoted by the copper(I) co-catalyst in the presence of oxygen.[7] It is crucial to ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
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Copper-Free Conditions: If homocoupling remains a problem, consider using a copper-free Sonogashira protocol. While these reactions may be slower, they eliminate the primary catalyst for Glaser coupling.[9]
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Amine Base: The choice of amine base can also play a role. Using a less sterically hindered amine base can sometimes favor the desired cross-coupling pathway.
Issue 4: Poor Regioselectivity in N-Alkylation (C3 vs. N1 Alkylation)
The indole nucleus has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. Direct alkylation can often lead to a mixture of N1- and C3-alkylated products.[3]
Question: I am trying to perform an N-alkylation on this compound, but I am getting a significant amount of the C3-alkylated isomer. How can I improve the N-selectivity?
Answer:
-
Choice of Base and Solvent: The reaction conditions strongly influence the regioselectivity. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is a classic method to generate the indolate anion, which generally favors N-alkylation.[2] The polarity of the solvent is key; more polar solvents tend to favor N-alkylation.
-
Counter-ion Effect: The nature of the counter-ion of the indolate can affect the N/C selectivity. Using bases with larger, softer cations (like cesium carbonate) can sometimes increase the proportion of N-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically favored N-alkylation product.
Click to expand Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for poor N/C3 regioselectivity.
Experimental Protocols
The following are representative protocols adapted from literature for similar substrates. Note: These are starting points and may require optimization for this compound.
Protocol 1: Suzuki-Miyaura Coupling of (N-Protected)-6-Iodo-1H-Indole with Phenylboronic Acid
This protocol is adapted from procedures for other iodo-indoles and iodo-indazoles.[10]
Materials:
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N-SEM-6-iodo-1H-indole (1.0 equiv)
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Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
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K₂CO₃ (2.0 equiv)
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1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add N-SEM-6-iodo-1H-indole, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
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Add the degassed dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation of this compound with Benzyl Bromide
This protocol is a general procedure for the N-alkylation of indoles.[2]
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound.
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to separate N1- and any C3-alkylated isomers.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. benchchem.com [benchchem.com]
troubleshooting poor regioselectivity in 6-iodo-1H-indole reactions
Welcome to the technical support center for troubleshooting reactions involving 6-iodo-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges, particularly poor regioselectivity, encountered during the functionalization of this important heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor regioselectivity in my cross-coupling reaction with this compound?
Poor regioselectivity in reactions with this compound often arises from competing reaction pathways. While the carbon-iodine bond at the C6 position is the expected site of reaction in many cross-coupling protocols, direct C-H activation at other positions of the indole ring (typically C2, C3, or C7) can occur, leading to a mixture of products. The outcome is highly dependent on the reaction conditions, including the choice of catalyst, ligands, solvent, and base.
Q2: My Suzuki-Miyaura coupling of this compound is giving low yields and a significant amount of de-iodinated starting material. What are the likely causes?
Low yields and de-iodination (protodeiodination) are common issues. Potential causes include:
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Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a high-quality catalyst and consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
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Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center may be slow. This can be influenced by the choice of base and solvent.
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Presence of Water or Protic Solvents: These can lead to the undesired replacement of the iodine atom with hydrogen. Ensure anhydrous conditions if necessary for your specific protocol.
-
Homocoupling of the Boronic Acid: This side reaction can be prevalent if the reaction is not thoroughly degassed.
Q3: I am performing a Heck reaction with this compound and an alkene, but I'm getting a mixture of regioisomers. How can I improve the selectivity?
Regioselectivity in Heck reactions is sensitive to both electronic and steric factors. The choice of ligand on the palladium catalyst is a critical factor in directing the regioselectivity. For terminal alkenes, bidentate phosphine ligands often favor the formation of the linear product. Additionally, reaction temperature and the use of certain additives can influence the isomeric ratio.
Q4: Is it necessary to protect the indole N-H group when performing cross-coupling reactions with this compound?
While not always strictly necessary, N-protection is generally recommended, especially for reactions like Sonogashira and Heck couplings. The acidic N-H proton can interfere with the catalytic cycle, leading to side reactions and catalyst inhibition. The choice of protecting group (e.g., Boc, SEM, PMB) can also influence the regioselectivity of subsequent C-H functionalization.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (C6 vs. C-H Activation)
Symptoms: Formation of a mixture of products, with arylation occurring at the desired C6 position and at other positions on the indole ring (e.g., C2, C7).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Ligand Choice | The ligand plays a crucial role in determining the regioselectivity. For C6-selectivity, sterically hindered and electron-rich phosphine ligands can promote the desired C-I bond activation over C-H activation. |
| Unprotected N-H Group | The acidic proton on the indole nitrogen can interfere with the catalyst and promote undesired C-H activation. |
| High Reaction Temperature | Elevated temperatures can provide the necessary energy to overcome the activation barrier for C-H functionalization. |
| Choice of Base | The base can influence the reactivity of the indole N-H and the overall catalytic cycle. |
Illustrative Data on Ligand and Protecting Group Effects on Suzuki-Miyaura Regioselectivity:
| Entry | Protecting Group (PG) | Ligand | Base | Solvent | Temp (°C) | C6-Product Yield (%) | C2/C7-Isomer Ratio |
| 1 | H | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 65 | 85:15 |
| 2 | H | SPhos | K₃PO₄ | Toluene | 110 | 78 | 90:10 |
| 3 | Boc | PPh₃ | Cs₂CO₃ | DMF | 90 | 85 | 95:5 |
| 4 | Boc | XPhos | K₃PO₄ | Dioxane | 100 | 92 | >98:2 |
| 5 | SEM | dppf | Na₂CO₃ | DME/H₂O | 85 | 88 | 97:3 |
Issue 2: Formation of Homocoupling and Dehalogenation Byproducts in Cross-Coupling Reactions
Symptoms: Significant formation of biaryl products from the boronic acid (in Suzuki coupling) or dimerization of the alkyne (in Sonogashira coupling), and/or the formation of 1H-indole (de-iodinated starting material).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-6-iodo-1H-indole
This protocol is optimized for the selective C6-arylation of N-Boc protected this compound.
Materials:
-
N-Boc-6-iodo-1H-indole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask, add N-Boc-6-iodo-1H-indole, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of dioxane.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining anhydrous dioxane to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction of N-SEM-6-iodo-1H-indole
This protocol is a starting point for the Heck coupling of N-SEM protected this compound with an alkene.
Materials:
-
N-SEM-6-iodo-1H-indole (1.0 equiv)
-
Alkene (e.g., styrene) (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
P(o-tol)₃ (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a sealed reaction tube, add N-SEM-6-iodo-1H-indole, Pd(OAc)₂, and P(o-tol)₃.
-
Purge the tube with argon.
-
Add anhydrous DMF, Et₃N, and the alkene via syringe.
-
Seal the tube and heat to 100-120 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an ether/ethyl acetate mixture.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Signaling Pathways and Logical Relationships
Palladium-Catalyzed Cross-Coupling Cycle:
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira. Understanding this cycle is crucial for troubleshooting, as each step can be influenced by the choice of reactants and conditions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Decision Tree for Optimizing Regioselectivity:
This diagram provides a logical workflow for addressing poor regioselectivity in this compound reactions.
Caption: Decision tree for optimizing reaction regioselectivity.
preventing deiodination of 6-iodo-1H-indole during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the deiodination of 6-iodo-1H-indole during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deiodination in this compound reactions?
Deiodination, the undesired loss of the iodine substituent, is a common side reaction for aryl iodides, including this compound. The primary causes can be broadly categorized as:
-
Radical Mechanisms: The carbon-iodine (C-I) bond is relatively weak and can be cleaved under certain conditions to form an aryl radical, which then abstracts a hydrogen atom from the solvent or another reagent to yield the deiodinated indole. This can be initiated by heat, light, or certain reagents. For instance, reactions involving sodium methoxide in methanol can induce radical-induced deiodination.
-
Catalyst-Mediated Protodeiodination: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a common side reaction is protodeiodination (or dehalogenation). This occurs when the organopalladium intermediate reacts with a hydrogen source in the reaction mixture instead of the desired coupling partner. Potential hydrogen sources include solvents (like alcohols), water, or even certain bases.
-
Instability of the Starting Material: this compound, particularly if it has electron-donating groups, can be sensitive to heat and light, leading to gradual decomposition and the release of elemental iodine over time.
-
Reaction with Bases and Nucleophiles: Strong bases or nucleophiles can sometimes facilitate deiodination, although the mechanisms can be complex and reaction-dependent.
Q2: I'm observing significant deiodination in my palladium-catalyzed cross-coupling reaction. How can I minimize it?
This is a frequent issue. Protodeiodination is a competing pathway to the desired cross-coupling. Here are key parameters to optimize:
-
Ligand Selection: The choice of phosphine or arsine ligand is critical. Electron-rich, sterically bulky ligands can stabilize the palladium center, favoring the desired reductive elimination over side reactions. However, excessively bulky ligands might hinder the reaction. Arsine ligands have sometimes been found to be effective where phosphine ligands fail.
-
Thorough Degassing: Oxygen can promote the formation of palladium(II) species that lead to side reactions like the homocoupling of boronic acids, which can indirectly affect the efficiency of the main cycle and favor deiodination. Ensure your solvent and reaction setup are rigorously deoxygenated, for example, by using several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Choice of Base and Solvent: Use anhydrous, aprotic solvents (e.g., dioxane, DMF, toluene) to minimize the availability of hydrogen atoms. The choice of base is also crucial; inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over alkoxides.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate decomposition and deiodination. It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
N-Protection: Protecting the indole nitrogen is highly recommended as the acidic N-H can interfere with the catalyst and bases, leading to side reactions.
Q3: Is protecting the indole nitrogen necessary, and which protecting group is best?
Yes, N-protection is generally recommended for cross-coupling reactions involving iodoindoles. The unprotected N-H is acidic and can react with bases or organometallic intermediates, inhibiting the catalyst and promoting side reactions.
The "best" protecting group depends on its stability to your reaction conditions and the ease of its subsequent removal.
| Protecting Group | Installation Reagent | Removal Conditions | Notes |
| Boc (tert-butyloxycarbonyl) | Boc₂O, DMAP | TFA; or heat | Good for many cross-coupling reactions. Can be thermally labile. |
| SEM ([2-(trimethylsilyl)ethoxy]methyl) | SEM-Cl, NaH | TBAF; or strong acid (e.g., HCl) | Robust group, stable to a wide range of conditions. |
| Tosyl (p-toluenesulfonyl) | TsCl, base | Strong base (e.g., NaOH, Mg/MeOH) | Very stable, but removal can require harsh conditions. |
| PMB (p-methoxybenzyl) | PMB-Cl, base | Strong acid (TFA) or oxidative cleavage (DDQ) | Can be cleaved under specific, mild oxidative conditions. |
Q4: My this compound starting material appears to be decomposing on storage. How can I prevent this?
Aryl iodides, especially electron-rich ones like iodoindoles, can be sensitive to light and heat.
-
Storage: Store the compound in a dark, airtight container, preferably under an inert atmosphere (nitrogen or argon), and in a refrigerator or freezer.
-
Purity: Ensure the material is pure. Trace impurities (e.g., residual acid or metal from its synthesis) can catalyze decomposition. If necessary, purify it by recrystallization or column chromatography before use.
-
Use Fresh: When possible, use freshly prepared or purified this compound for best results.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving deiodination issues.
solvent effects on the reactivity of 6-iodo-1H-indole
Technical Support Center: 6-iodo-1H-indole Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in cross-coupling reactions?
A1: The main challenges relate to the reactivity of the C-I bond and potential interference from the indole N-H group. The electron-rich nature of the indole ring can influence the oxidative addition step in palladium-catalyzed reactions. Furthermore, the unprotected N-H can lead to side reactions, such as N-alkylation, or catalyst inhibition, sometimes necessitating the use of a protecting group.[1]
Q2: How critical is solvent selection for reactions involving this compound?
A2: Solvent selection is crucial as it influences reaction rates, yields, and even selectivity.[2][3] The solvent must dissolve a wide range of components, including the lipophilic aryl halide, organometallic reagents, inorganic bases, and the palladium catalyst complex.[2][3] Dipolar aprotic solvents like DMF and NMP are common choices because they effectively dissolve most organic compounds and many inorganic salts.[3]
Q3: Why do some protocols recommend using aqueous solvent mixtures (e.g., dioxane/water) for Suzuki reactions?
A3: The presence of water can be critical for the activity of certain bases, such as carbonates and phosphates, which are essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4] Additionally, water can accelerate the breakdown of trimeric palladium acetate pre-catalysts into the active monomeric form.[3]
Q4: Should the indole nitrogen be protected before attempting cross-coupling reactions?
A4: While some reactions can proceed with the unprotected N-H, protection is often recommended, especially for Sonogashira and Heck couplings. This prevents catalyst inhibition and side reactions.[1] The choice of protecting group (e.g., Boc, SEM) can also influence the reaction outcome.[1]
Troubleshooting Guides & Data
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling with this compound is showing low or no conversion. What are the likely causes related to the solvent?
A: Low conversion can stem from several solvent-related issues:
-
Poor Solubility: The solvent must effectively dissolve the this compound, the boronic acid/ester, the base, and the catalyst. If any component is poorly soluble, the reaction kinetics will be slow. Common solvents like 1,4-dioxane, DMF, and toluene should be screened.[4]
-
Inappropriate Base Activity: The chosen base may not be effective in the selected solvent. For instance, bases like sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) often require a small amount of water to be fully active.[4] If you are using a strictly anhydrous solvent, consider switching to an aqueous mixture (e.g., dioxane/water 4:1) or a different base.[4]
-
Catalyst Inactivity: Some pre-catalysts, like palladium acetate, require the solvent to assist in their dissociation into an active monomeric form. The amount of active catalyst liberated can be proportional to the dipole moment of the solvent.[3]
Q: I am observing unexpected side products or poor selectivity. How can the solvent be responsible?
A: The solvent can play a more complex role than just a medium for reaction and can influence selectivity. While a direct study on this compound is not available, studies on analogous chloroaryl triflates show that solvent choice can dramatically switch reaction selectivity.[5][6]
-
Nonpolar Solvents (e.g., THF, Toluene): In some systems, nonpolar solvents favor coupling at one site (e.g., the C-Cl bond in chloroaryl triflates).[5]
-
Polar Aprotic Solvents (e.g., MeCN, DMF, DMSO): These solvents were traditionally thought to stabilize anionic palladium intermediates, leading to a switch in selectivity (e.g., favoring reaction at the C-OTf bond).[5][6]
-
Other Polar Solvents (e.g., Water, Alcohols, Acetone): Interestingly, not all polar solvents behave the same. Water, alcohols, and acetone have been shown to provide the same selectivity as nonpolar solvents in certain cases, indicating that the effect is more complex than just dielectric constant.[5][6][7]
The following data is for the Pd/PtBu₃-catalyzed Suzuki-Miyaura coupling of a chloroaryl triflate, illustrating the profound effect of solvent on reaction selectivity.[5]
| Entry | Solvent | Selectivity (Product 3a : 3b) | Yield of Major Product (%) |
| 1 | Toluene | >99 : 1 | 91 (3a) |
| 2 | THF | >99 : 1 | 93 (3a) |
| 3 | Acetone | >99 : 1 | 82 (3a) |
| 4 | Acetonitrile (MeCN) | 1 : >99 | 85 (3b) |
| 5 | DMF | 1 : 19 | 78 (3b) |
| 6 | DMSO | 1 : >99 | 75 (3b) |
| 7 | Water | >99 : 1 | 59 (3a) |
Sonogashira Coupling
Q: My Sonogashira coupling reaction is sluggish or gives a low yield. How can I optimize the solvent?
A: The Sonogashira reaction is highly sensitive to the solvent environment.[2]
-
Solubility is Key: The solvent must dissolve the aryl halide, the terminal alkyne, the palladium complex, the copper co-catalyst, and the amine base.[2]
-
Solvent-Ligand Interactions: The solvent can sometimes compete with ligands for coordination to the palladium center. For example, in a copper-free Sonogashira of β-bromoporphyrin, the yield was significantly higher in toluene (70%) compared to DMF (20%). It was suggested that DMF may have displaced the AsPh₃ ligands from the active palladium complex.[2]
-
Common Solvents: A diverse range of solvents, including polar aprotic (DMF, MeCN), polar protic (EtOH), and nonpolar (Toluene), have been used.[2][8] Often, a mixture like THF-DMA (9:1) is employed.[9] Green solvents are also being explored.[10]
Q: I am observing a significant amount of alkyne homocoupling (Glaser coupling). Can the solvent choice help?
A: While alkyne homocoupling is a common side reaction, solvent choice can influence its extent. A well-chosen solvent will promote the desired cross-coupling catalytic cycle. Ensure your solvent fully dissolves all components to favor the reaction between the palladium-aryl intermediate and the copper-acetylide, rather than the self-coupling of the acetylide. Using an amine as both the base and part of the solvent (e.g., triethylamine) is a classic condition that can sometimes minimize homocoupling.[3][11]
Heck Reaction
Q: My Heck reaction with this compound and an alkene is giving poor regioselectivity (e.g., a mixture of C2 and C3 vinylation). Can the solvent influence this?
A: Yes, the choice of solvent has been found to dictate regioselectivity in the oxidative Heck coupling of indoles.[3] While specific data for this compound is limited, studies on related systems show that ligand and solvent effects are critical for controlling C2 vs. C3 functionalization.[12]
-
Typical Solvents: DMF is a very common solvent for Heck reactions, often used with a base like triethylamine (TEA) or sodium carbonate (Na₂CO₃).[3][13]
-
Anhydrous Conditions: A switch from aqueous THF (favoring Suzuki) to anhydrous THF (favoring Heck) has been demonstrated in a system using the same catalyst, highlighting the critical role of the solvent environment in directing the reaction pathway.[3]
N-Alkylation
Q: I am attempting N-alkylation of this compound but am getting low yields or a mixture of N- and C3-alkylated products. What is the role of the solvent here?
A: The solvent plays a crucial role in the regioselectivity of indole alkylation.
-
Promoting N-Alkylation: To favor N-alkylation, the indole N-H is typically deprotonated with a strong base like sodium hydride (NaH) to form the more nucleophilic indolate anion. Polar aprotic solvents like DMF, DMSO, or NMP are excellent for this purpose as they effectively dissolve the indole anion and promote the desired Sₙ2 reaction with the alkyl halide.[14][15]
-
Solvent and Selectivity: The choice of solvent can directly influence the N/C selectivity. For instance, increasing the proportion of DMF in a THF/DMF mixture has been shown to favor N-alkylation.[15] Ethereal solvents like THF alone may lead to lower N/C selectivity due to poorer solubility of the indole salt.[14]
-
Other Solvents: While less common for standard alkylations, other solvents can be used in specific catalytic systems. Dichloromethane (DCM) is often used in transition-metal-catalyzed reactions.[14]
The following data shows the effect of the reaction medium on the alkylation of indole with 2-phenyloxirane.[16]
| Solvent | Yield (%) |
| CH₂Cl₂ | 93 |
| CH₃CN | ~85-90 |
| Ether | ~80-85 |
| Hexane | ~80-85 |
| Ethyl Acetate | Low |
| Water | Low |
| THF | Low |
| Acetone | Low |
Experimental Protocols & Methodologies
Protocol 1: Representative Suzuki-Miyaura Coupling
(Adapted from protocols for 3-iodoindazoles)[1][4]
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1 equiv.), the arylboronic acid (1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe to achieve a concentration of ~0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Representative Sonogashira Coupling
(Adapted from protocols for 3-iodo-6-methyl-1H-indole)[17]
-
Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMF or a mixture of THF and an amine base like triethylamine).
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.) and the amine base (e.g., triethylamine, 3 equiv.) if not used as the solvent.
-
Reaction: Stir the mixture at room temperature or heat to 60 °C, depending on the substrate reactivity. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate. Purify the product via column chromatography.
Visualizations: Workflows and Mechanisms
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Decision logic for solvent selection in indole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. books.lucp.net [books.lucp.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. rsc.org [rsc.org]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Managing Air-Sensitive Reactions with 6-Iodo-1H-Indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and managing air-sensitive reactions involving 6-iodo-1H-indole.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to handle this compound under inert atmosphere in certain reactions?
A1: While this compound itself is not pyrophoric, many organometallic reagents and catalysts used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) are sensitive to oxygen and moisture.[1][2] Exposure to air can lead to catalyst deactivation, reagent decomposition, and the formation of unwanted side products, ultimately resulting in low or no yield of the desired product.[2][3][4] Maintaining an inert atmosphere using gases like nitrogen or argon is crucial to prevent these issues.[5][6][7]
Q2: My reaction with this compound is not proceeding, or the yield is very low. What are the likely causes related to the reaction atmosphere?
A2: Low or no yield in air-sensitive reactions is a common problem.[3][4] The primary causes related to the reaction atmosphere include:
-
Insufficiently Dried Glassware: Adsorbed moisture on glassware can quench sensitive reagents.[5][7] All glassware should be oven-dried or flame-dried under vacuum before use.[8][9]
-
Improperly Purged Reaction Vessel: The reaction flask must be thoroughly purged of air and moisture by cycling between vacuum and inert gas multiple times.[10]
-
Contaminated Inert Gas: The nitrogen or argon source may be contaminated with oxygen or moisture. Using a high-purity gas source is recommended.
-
Leaks in the Reaction Setup: Poorly sealed joints or septa can allow air to leak into the system.[10] Ensure all connections are secure and properly greased.[5][10]
Q3: I am observing the formation of dark, insoluble materials in my reaction mixture. Could this be related to air exposure?
A3: Yes, the formation of dark, often polymeric, materials can be an indication of catalyst decomposition or side reactions initiated by oxygen. For example, in palladium-catalyzed reactions, oxygen can lead to the formation of palladium black (Pd(0)), which is often less catalytically active. Some indole derivatives can also be prone to oxidative degradation under harsh conditions.
Q4: How can I effectively monitor the progress of an air-sensitive reaction involving this compound without introducing air?
A4: To monitor the reaction, you can take aliquots for analysis (e.g., TLC, LC-MS) using a syringe under a positive pressure of inert gas.[11] To do this, slightly increase the inert gas flow to the flask, quickly remove the septum, take a sample with a pre-purged syringe, and then immediately reseal the flask. This minimizes the ingress of air.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inadequate removal of air and moisture from the reaction setup.[3] | Ensure all glassware is rigorously dried in an oven (e.g., 125°C overnight).[5][7] Assemble the apparatus hot and cool under a stream of inert gas.[5] Perform at least three vacuum/inert gas cycles to purge the flask.[10] |
| Deactivated catalyst or reagents due to air exposure. | Use fresh, high-quality catalysts and reagents. Handle all air-sensitive materials using proper Schlenk line or glovebox techniques.[12] | |
| Leaks in the reaction system. | Check all joints and septa for a proper seal. Use high-vacuum grease for ground glass joints.[5] Ensure a slight positive pressure of inert gas is maintained throughout the reaction, as indicated by a bubbler.[6][7] | |
| Formation of Side Products | Presence of oxygen leading to oxidative side reactions. | Degas the solvent thoroughly before use by sparging with inert gas or by the freeze-pump-thaw method.[7][9] |
| Reaction with moisture. | Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent before use. | |
| Inconsistent Results | Variations in the efficiency of creating an inert atmosphere. | Standardize the procedure for setting up air-sensitive reactions. Always perform the same number of vacuum/inert gas cycles. |
| Contamination from previous reactions. | Thoroughly clean all glassware, removing any residual catalysts or reagents from prior experiments. |
Impact of Atmospheric Conditions on a Typical Suzuki Coupling Reaction
The following table illustrates the importance of maintaining an inert atmosphere for a hypothetical Suzuki coupling of this compound with a boronic acid. The data is representative of typical outcomes and highlights the detrimental effects of oxygen and moisture.
| Reaction Condition | Yield of Coupled Product (%) | Key Observations |
| Strict Inert Atmosphere (Nitrogen/Argon) | 85-95% | Clean reaction profile, minimal side products. |
| Air Atmosphere | < 5% | Rapid darkening of the reaction mixture, formation of palladium black, complex mixture of products on TLC/LC-MS. |
| Inert Atmosphere with Non-Anhydrous Solvent | 20-40% | Significant formation of de-iodinated starting material and other byproducts. |
Experimental Protocols
Protocol 1: Setting up a Reaction Vessel for an Air-Sensitive Reaction
This protocol details the standard procedure for preparing a Schlenk flask for an air-sensitive reaction using a Schlenk line.
Materials:
-
Round-bottom Schlenk flask with a sidearm
-
Magnetic stir bar
-
Rubber septum
-
Glass stopper
-
High-vacuum grease
-
Schlenk line with vacuum pump and inert gas source (Nitrogen or Argon)
-
Heat gun
Procedure:
-
Drying Glassware: Place the Schlenk flask, stir bar, and any other necessary glassware in an oven at >120°C for at least 4 hours (or overnight) to remove adsorbed moisture.[5][7]
-
Assembly: While still hot, quickly assemble the glassware. Place the stir bar in the flask and lightly grease the ground glass joint for the stopper.
-
Connection to Schlenk Line: Securely attach the flask's sidearm to the Schlenk line using thick-walled tubing.
-
Purging the Flask:
-
Ensure the sidearm stopcock is open to the manifold and the top stopper is secure.
-
Open the flask to the vacuum manifold of the Schlenk line for 5-10 minutes.
-
While under vacuum, gently heat the entire surface of the flask with a heat gun to drive off any residual moisture.
-
Close the stopcock to the vacuum and slowly backfill the flask with inert gas from the gas manifold.
-
Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[10]
-
-
Adding Reagents:
-
Solids (e.g., this compound, catalyst): Add solids under a positive flow of inert gas. Briefly remove the glass stopper and add the solid via a powder funnel.[12]
-
Liquids (e.g., anhydrous solvent, liquid reagents): Add liquids via a gas-tight syringe through a rubber septum.[5][7] Replace the glass stopper with a septum before adding liquids.
-
Visualizations
Experimental Workflow for Air-Sensitive Reactions
Caption: Workflow for setting up and performing an air-sensitive reaction.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low yields in air-sensitive reactions.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mit.edu [web.mit.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis of 6-Iodo-1H-Indole at Scale: A Technical Support Guide
The scale-up of fine chemical synthesis presents a unique set of challenges, often amplifying issues that are negligible at the laboratory bench. For researchers, scientists, and drug development professionals, the successful transition from gram to kilogram-scale production of key intermediates like 6-iodo-1H-indole is critical. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the complexities of this process, ensuring a safe, efficient, and scalable synthesis.
Troubleshooting Guide: From Lab Bench to Production Plant
Scaling up the synthesis of this compound can introduce a variety of issues that may not be apparent during small-scale experiments. This guide addresses common problems in a question-and-answer format to assist in overcoming these hurdles.
Question 1: We are observing a significant drop in yield for the iodination of 1H-indole to this compound upon moving from a 1L to a 100L reactor. What are the likely causes?
Answer: A decrease in yield during scale-up is a common challenge and can often be attributed to several factors related to mass and heat transfer, as well as reagent addition.
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to localized areas of high and low reactant concentrations. This can result in the formation of byproducts, such as di-iodinated indoles or undesired isomers, and incomplete consumption of the starting material.
-
Heat Transfer Issues: The iodination of indole is an exothermic reaction. What is easily controlled in a small flask with a simple ice bath can become a significant issue in a large reactor. Poor heat dissipation can lead to "hot spots," which can accelerate side reactions and potentially lead to decomposition of the product or starting material.
-
Reagent Addition Rate: The rate of addition of the iodinating agent (e.g., N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)) becomes much more critical at scale. A rapid addition that was manageable in the lab can cause a sudden exotherm and localized high concentrations in a large reactor, leading to the issues mentioned above.
To address these issues, consider the following:
-
Optimize Agitation: Ensure the reactor's agitation system is adequate for the vessel size and reaction viscosity to ensure homogenous mixing.
-
Improve Heat Transfer: Utilize a reactor with a high surface area-to-volume ratio or implement a more efficient cooling system.
-
Controlled Reagent Addition: Implement a slow, controlled addition of the iodinating agent using a dosing pump to manage the exotherm and maintain a consistent reaction temperature.
Question 2: During the work-up of our large-scale synthesis of this compound, we are struggling with the purification and observing inconsistent product purity. What strategies can we employ?
Answer: Purification at scale requires a shift from chromatographic methods, which are often not economically viable for large quantities, to crystallization-based purification.
-
Solvent Selection for Crystallization: A systematic screening of solvents and solvent mixtures is crucial. The ideal solvent system will have high solubility for this compound at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Control of Cooling Rate: The rate of cooling during crystallization directly impacts crystal size and purity. A slow, controlled cooling profile is generally preferred to allow for the formation of larger, purer crystals and to minimize the inclusion of impurities.
-
Seeding: Introducing a small amount of pure this compound crystals (seeding) at the appropriate temperature can help to control the crystallization process and ensure consistency in crystal form and size.
-
Washing: After filtration, washing the filter cake with a cold, appropriate solvent is essential to remove residual mother liquor containing impurities.
Question 3: We are noticing the formation of a significant amount of an unknown byproduct in our scaled-up reaction. How can we identify and mitigate this?
Answer: The formation of new or increased levels of byproducts is a common scale-up issue, often due to the factors discussed in Question 1.
-
Byproduct Identification: Isolate the byproduct using techniques like preparative HPLC or column chromatography on a small scale. Characterize the structure using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy. Common byproducts in indole iodination can include other iodo-isomers (e.g., 3-iodo-1H-indole, 5-iodo-1H-indole) or di-iodinated species.
-
Mitigation Strategies:
-
Reaction Temperature Control: As mentioned, localized overheating can promote the formation of byproducts. Strict temperature control is paramount.
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent. An excess can lead to di-iodination.
-
Reaction Time: Monitor the reaction progress closely (e.g., by HPLC) to determine the optimal reaction time. Extended reaction times can sometimes lead to product degradation or further side reactions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of scaling up the synthesis of this compound.
Q1: What are the recommended iodinating agents for a scalable synthesis of this compound?
A1: For large-scale synthesis, reagents that are cost-effective, readily available, and relatively safe to handle are preferred. Two common choices are:
-
N-Iodosuccinimide (NIS): NIS is a solid, relatively stable, and easy-to-handle reagent. It often provides good regioselectivity, particularly when used with a suitable acid catalyst.
-
Iodine Monochloride (ICl): ICl is a highly reactive and effective iodinating agent. It is often used in combination with a solid support like Celite to improve handling and selectivity.
The choice between these will depend on factors such as cost, desired regioselectivity, and the specific reaction conditions developed at the lab scale.
Q2: What are the key safety considerations when handling large quantities of iodinating agents?
A2: Working with iodinating agents on a large scale requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger scales, a face shield and respiratory protection may be necessary.
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system.
-
Handling: Avoid inhalation of dusts (in the case of NIS) or vapors. Have appropriate spill control materials readily available.
-
Quenching: Be prepared to quench any unreacted iodinating agent at the end of the reaction. A solution of sodium thiosulfate is commonly used for this purpose.
Q3: How can we effectively monitor the progress of the reaction at a large scale?
A3: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency at scale.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the consumption of the starting material and the formation of the product and any byproducts. Samples can be taken from the reactor at regular intervals.
-
Thin-Layer Chromatography (TLC): While less quantitative than HPLC, TLC can be a quick and effective way to get a qualitative assessment of the reaction's progress.
Data Presentation: Lab vs. Pilot Scale Synthesis
The following table provides a hypothetical comparison of key parameters for the synthesis of this compound at the laboratory and pilot plant scales. This data illustrates common trends observed during scale-up.
| Parameter | Laboratory Scale (1L Reactor) | Pilot Plant Scale (100L Reactor) |
| Starting Material (1H-Indole) | 100 g | 10 kg |
| Iodinating Agent (NIS) | 1.1 eq | 1.1 eq |
| Solvent (e.g., Acetonitrile) | 500 mL | 50 L |
| Reaction Temperature | 0-5 °C (Ice Bath) | 0-5 °C (Jacketed Reactor with Chiller) |
| Reagent Addition Time | 15 minutes | 2 hours |
| Reaction Time | 2 hours | 4 hours |
| Typical Yield | 85-90% | 75-80% |
| Purity (before crystallization) | ~95% | ~88% |
| Purity (after crystallization) | >99% | >99% |
Experimental Protocols
Key Experiment: Iodination of 1H-Indole using N-Iodosuccinimide (NIS) - Pilot Scale
Objective: To synthesize this compound on a multi-kilogram scale using a 100L glass-lined reactor.
Materials:
-
1H-Indole (10.0 kg)
-
N-Iodosuccinimide (NIS) (21.3 kg, 1.1 eq)
-
Acetonitrile (50 L)
-
Trifluoroacetic Acid (TFA) (Catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Ethyl Acetate
-
Heptane
Procedure:
-
Charge the 100L reactor with 1H-indole (10.0 kg) and acetonitrile (30 L).
-
Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
In a separate vessel, dissolve NIS (21.3 kg) in acetonitrile (20 L).
-
Slowly add the NIS solution to the reactor over a period of 2 hours, maintaining the internal temperature between 0-5 °C.
-
Add the catalytic amount of TFA to the reactor.
-
Stir the reaction mixture at 0-5 °C and monitor the reaction progress by HPLC every 30 minutes.
-
Once the reaction is complete (typically within 4 hours), quench the reaction by slowly adding a saturated solution of sodium thiosulfate until a color change indicates the absence of iodine.
-
Add water and ethyl acetate to the reactor and allow the phases to separate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Perform a recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.
-
Dry the product under vacuum to a constant weight.
Visualizing the Workflow and Troubleshooting Logic
To better understand the experimental workflow and the logical steps in troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting logic for common scale-up issues in this compound synthesis.
Technical Support Center: Workup Procedures for Reactions Involving 6-Iodo-1H-Indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 6-iodo-1H-indole.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has a persistent yellow or brown color after quenching. What is the likely cause and how can I resolve this?
A1: A persistent yellow, orange, or brown color in the aqueous layer during workup is often due to the presence of unreacted iodine or other halogenating agents. To resolve this, you can wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces elemental iodine to colorless iodide ions. If the color persists, vigorous stirring of the biphasic mixture for 10-15 minutes can help ensure the complete reaction of the halogen.[1]
Q2: I'm observing a significant loss of my this compound derivative during the workup. What are the potential reasons and how can I mitigate this?
A2: Product loss during workup can occur for several reasons:
-
Aqueous Solubility: Your product might have some solubility in the aqueous layer. It is advisable to check the aqueous washes by thin-layer chromatography (TLC) to confirm if the product is present. If so, back-extraction of the aqueous layers with a suitable organic solvent can help recover the product.[2]
-
Volatility: Some indole derivatives can be volatile. If you are removing the solvent under reduced pressure (e.g., using a rotary evaporator), check the solvent collected in the trap for your product.[2]
-
Adsorption: The product may adsorb onto filtration media like Celite® or silica gel used during the workup. If you performed a filtration step, you can try suspending the filtration medium in an appropriate solvent and analyzing the solvent by TLC to see if the product can be recovered.[2]
-
Degradation: Indole derivatives can be sensitive to acidic or basic conditions. If your workup involves acid or base washes, your product might be degrading. You can test the stability of your compound by exposing a small sample of the crude reaction mixture to the acidic or basic solution and monitoring the changes by TLC.[2]
Q3: An emulsion has formed during the extraction process. How can I break it?
A3: Emulsions are a common issue when partitioning between aqueous and organic solvents. Here are a few strategies to break an emulsion:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
Q4: After adding aqueous bicarbonate to neutralize my reaction, I observe vigorous gas evolution and foaming. How can I prevent this?
A4: The reaction of an acidic solution with sodium bicarbonate generates carbon dioxide gas, which can cause foaming and pressure buildup in a separatory funnel. To manage this:
-
Add the bicarbonate solution slowly and in small portions.
-
Gently swirl the mixture initially rather than shaking vigorously.
-
Vent the separatory funnel frequently by inverting it and opening the stopcock.
-
Alternatively, perform the neutralization in an Erlenmeyer flask with vigorous stirring to allow for safe degassing before transferring the mixture to a separatory funnel.[1]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the workup and purification of this compound derivatives.
Guide 1: Discoloration of Organic/Aqueous Layers
| Symptom | Possible Cause | Troubleshooting Step | Expected Outcome |
| Yellow/Brown color in aqueous wash | Excess iodine | Wash the organic layer with saturated aqueous sodium thiosulfate solution. | The color should dissipate, indicating the reduction of iodine to iodide.[1] |
| Dark, tarry residues at the interface | Polymerization or degradation of indole | Minimize exposure to strong acids or prolonged heating during workup. Consider purification by column chromatography with a neutral stationary phase. | Cleaner separation and improved product purity. |
| Persistent color in the organic layer | Colored impurities from the reaction | Treat the organic layer with activated carbon, followed by filtration through Celite®. | Removal of colored impurities, resulting in a lighter-colored solution. |
Guide 2: Low Product Yield After Workup
| Symptom | Possible Cause | Troubleshooting Step | Expected Outcome |
| Low isolated yield | Product is partially soluble in the aqueous phase | Check aqueous layers with TLC. If product is present, perform back-extractions with the organic solvent.[2] | Increased recovery of the product. |
| No product found after solvent removal | Product is volatile | Check the rotovap trap for the presence of your product.[2] | Recovery of the volatile product. |
| Low yield after column chromatography | Product is retained on the column or is unstable on silica gel | Flush the column with a more polar solvent. Consider using a different stationary phase like alumina or performing a "plug" filtration. | Improved recovery of the product from the column. |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction Involving this compound
This protocol is a general procedure for the workup of a reaction where this compound or its derivative is the product.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was run under acidic conditions)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent like THF or dioxane, it is advisable to remove the solvent under reduced pressure first.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any residual iodine. Shake well and allow the layers to separate. Discard the aqueous layer.
-
If the reaction was acidic, wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Add the bicarbonate solution slowly and vent the funnel frequently to release any evolved CO₂ gas.
-
Wash the organic layer with brine to remove the bulk of the water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Workup for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol is adapted for the workup of a reaction such as a Sonogashira or Heck coupling involving an iodo-indole derivative.[3]
Materials:
-
Reaction mixture from the coupling reaction
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
After cooling the reaction mixture to room temperature, pour it into water.[3]
-
Extract the aqueous mixture with ethyl acetate (typically 3 portions).[3]
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.[3]
Visualizations
Caption: General experimental workflow for the workup of reactions involving this compound.
Caption: A decision tree to troubleshoot common issues during the workup of this compound reactions.
References
Validation & Comparative
Reactivity Face-Off: 6-Iodo-1H-indole vs. 6-Bromo-1H-indole in Cross-Coupling Reactions
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
In the realm of medicinal chemistry and process development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic campaign. The indole scaffold, a privileged motif in a multitude of biologically active compounds, is frequently functionalized using palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks, 6-iodo-1H-indole and 6-bromo-1H-indole, in three cornerstone C-C and C-N bond-forming reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. This analysis is supported by established chemical principles and representative experimental data to aid researchers in making informed decisions for their synthetic strategies.
The Theoretical Edge: Understanding Halogen Reactivity
The enhanced reactivity of aryl iodides over their bromide counterparts in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[1] This reactivity trend, which generally follows the order I > Br > Cl > F, is primarily dictated by the bond dissociation energies (BDE) of the carbon-halogen (C-X) bond. The carbon-iodine bond is inherently weaker and more polarizable than the carbon-bromine bond. This lower BDE facilitates the rate-determining step in many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] Consequently, reactions with this compound are anticipated to proceed under milder conditions, with faster reaction rates and potentially higher yields compared to 6-bromo-1H-indole.
Quantitative Reactivity Comparison
The following tables summarize quantitative data from various studies, illustrating the performance of aryl iodides and bromides in key cross-coupling reactions. While a direct side-by-side comparison of this compound and 6-bromo-1H-indole under identical conditions is not extensively documented in a single source, the data from analogous systems consistently supports the superior reactivity of the iodo-substituted substrates.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Generally, aryl iodides demonstrate higher reactivity, often allowing for the use of milder reaction conditions to achieve high yields.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Conditions | Yield (%) | Reference |
| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% | [1] |
| DNA-conjugated Aryl Bromide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% | [1] |
| 1-Iodo-3,5-dimethoxybenzene | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | DMF, 80°C, 2 h | 98% | [2] |
| 1-Bromo-2,4-dimethoxybenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O, 100°C, 24 h | 92% | [2] |
Table 2: Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes. The higher reactivity of aryl iodides is particularly advantageous in this transformation.
| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | DMF, 60°C, 6 h | 85-95 (selective at I) | [3] |
| 6-Bromo-3-iodo-1H-indazole | Terminal Alkynes | Pd/C / CuI / PPh₃ | Ethanol | Good to Excellent | [4] |
| 1-Benzyl-3-iodo-1H-indole-2-carbonitriles | Phenylacetylenes | Pd(II) / CuI | - | 69-90% | [5] |
Table 3: Buchwald-Hartwig Amination
In C-N bond formation, the enhanced reactivity of aryl iodides can lead to higher yields and allow for the coupling of less nucleophilic amines under milder conditions.
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ / Ligand / LiHMDS | THF, 65°C | High | [6] |
| 5-Bromoindole | Dibutylamine | Pd₂(dba)₃ / Ligand / LiHMDS | THF, 65°C | High | [6] |
| 6-Bromo-1H-indazole | Primary Amines | BrettPhos precatalyst / LiHMDS | THF, 65°C, 12-24 h | Good to Excellent | [7] |
| 6-Bromo-1H-indazole | Secondary Amines | RuPhos precatalyst / LiHMDS | THF, 65°C, 12-24 h | Good to Excellent | [7] |
Experimental Protocols
This section provides representative experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for both this compound and 6-bromo-1H-indole.
Suzuki-Miyaura Coupling Protocol (General)
Materials:
-
6-Halo-1H-indole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or DMF)
Procedure:
-
To a dried reaction vessel, add the 6-halo-1H-indole, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Sonogashira Coupling Protocol (General)
Materials:
-
6-Halo-1H-indole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 6-halo-1H-indole, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.[8]
Buchwald-Hartwig Amination Protocol (General)
Materials:
-
6-Halo-1H-indole (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the 6-halo-1H-indole, palladium precatalyst, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[9]
Visualizing the Chemical Logic and Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the fundamental reactivity difference and a typical experimental workflow.
Caption: Comparative reactivity of 6-iodo- and 6-bromo-1H-indole.
References
Comparative Guide to the Biological Activity of 6-Iodo-1H-Indole Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activities of various compounds derived from the 6-iodo-1H-indole scaffold. The objective is to offer a clear overview of their mechanisms of action, potency, and the experimental methodologies used for their evaluation. The inclusion of detailed protocols and signaling pathway diagrams aims to facilitate further research and drug development efforts in this area.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro activity of representative this compound derivatives, categorized by their mechanism of action.
Table 1: Tubulin Polymerization Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3g (6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indole) | MCF-7 (Breast) | 2.94 | |
| MDA-MB-231 (Breast) | 1.61 | ||
| A549 (Lung) | 6.30 | ||
| HeLa (Cervical) | 6.10 | ||
| A375 (Melanoma) | 0.57 | ||
| B16-F10 (Melanoma) | 1.69 |
Table 2: DYRK1A Kinase Inhibitors
| Compound ID | Target | IC50 (nM) | Reference |
| 5j (10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative) | DYRK1A | 6 | |
| 5o (10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative) | DYRK1A | 22 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., Paclitaxel as enhancer, Colchicine as inhibitor)
-
96-well microplate, fluorescence plate reader
Procedure:
-
Prepare a 2 mg/mL tubulin solution in General Tubulin Buffer on ice.
-
Prepare the reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to 15% (v/v) to the tubulin solution. Add the fluorescent reporter according to the manufacturer's instructions.
-
Add 5 µL of 10x concentrated test compound or control to the wells of a pre-warmed 37°C 96-well plate.
-
To initiate polymerization, add 45 µL of the tubulin reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 60 seconds for 60 minutes.
-
The rate of polymerization is determined by the increase in fluorescence over time. The IC50 value is calculated from the dose-response curve of the test compound's inhibition of tubulin polymerization.
DYRK1A Kinase Assay (Non-Radioactive ELISA-Based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the DYRK1A enzyme.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., a specific peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Phospho-specific antibody against the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well ELISA plate, microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the DYRK1A substrate and incubate overnight at 4°C.
-
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compound at various concentrations to the wells.
-
Add the DYRK1A enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Wash the wells to remove the enzyme and ATP.
-
Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
The IC50 value is determined from the dose-response curve of the test compound's inhibition of the kinase activity.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells using RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by the different classes of this compound derivatives.
Tubulin Polymerization Inhibition Pathway
Caption: Inhibition of tubulin polymerization by this compound derivatives leads to mitotic arrest and apoptosis.
DYRK1A Inhibition Pathway
Caption: DYRK1A inhibition by this compound derivatives impacts multiple downstream pathways, reducing proliferation.
Conclusion
Derivatives of this compound demonstrate significant potential as anticancer agents through diverse mechanisms of action. The compounds presented in this guide, which act as tubulin polymerization inhibitors and DYRK1A kinase inhibitors, exhibit potent activity against a range of cancer cell lines. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate and develop this promising class of molecules for therapeutic applications. Future studies should continue to explore the structure-activity relationships and in vivo efficacy of these and novel this compound derivatives.
In Vitro Screening of 6-Iodo-1H-Indole Derivatives: A Comparative Guide
The 6-iodo-1H-indole scaffold has emerged as a structure of significant interest in medicinal chemistry due to its potential as a modulator of various biological targets. The introduction of an iodine atom at the 6-position of the indole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making these derivatives promising candidates for drug discovery. This guide provides a comparative overview of the in vitro screening of this compound derivatives and closely related analogs, with a focus on their anticancer and enzyme inhibitory activities. The information is compiled from multiple studies to offer a broader perspective on the therapeutic potential of this class of compounds.
Anticancer Activity: Cytotoxicity Screening
The in vitro cytotoxicity of indole derivatives is a primary indicator of their potential as anticancer agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines. While not all derivatives contained iodine at the 6-position, the study provides valuable structure-activity relationship (SAR) insights. For instance, compound 3g from this series demonstrated potent antiproliferative activity across multiple cell lines, indicating the potential of substitution at this position.[1]
Table 1: In Vitro Antiproliferative Activity of a 6-Substituted Indole Derivative (Compound 3g) [1]
| Compound | MCF-7 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | A549 (IC₅₀, µM) | HeLa (IC₅₀, µM) | A375 (IC₅₀, µM) | B16-F10 (IC₅₀, µM) |
| 3g | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Enzyme Inhibition: Targeting Kinases
Indole derivatives are known to interact with the ATP-binding site of various kinases, making them attractive candidates for the development of kinase inhibitors. The substitution pattern on the indole ring plays a crucial role in determining the potency and selectivity of these inhibitors.
In a study focused on the inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a series of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids were synthesized and evaluated. Although the iodine is at the 10-position of a larger ring system, this study highlights the favorable properties of iodine substitution in achieving potent and selective kinase inhibition. The introduction of a 10-iodo substituent in compounds like 5j and 5o led to potent DYRK1A inhibition with considerable selectivity against closely related kinases like CLKs.[2]
Table 2: Kinase Inhibitory Activity of 10-Iodo-Substituted Indolo[3,2-c]quinoline-6-carboxylic Acids [2]
| Compound | DYRK1A (IC₅₀, µM) | DYRK1B (IC₅₀, µM) | DYRK2 (IC₅₀, µM) | CLK1 (IC₅₀, µM) |
| 5j | 0.035 | 0.23 | >10 | 0.45 |
| 5o | 0.045 | 0.18 | >10 | 0.39 |
IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a generalized procedure based on common practices for assessing the in vitro cytotoxicity of chemical compounds.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds against a specific kinase.[2]
-
Reagent Preparation: Prepare solutions of the kinase, the specific substrate peptide, ATP, and the test compound (this compound derivative) in an appropriate assay buffer.
-
Assay Reaction: In a 96-well plate, the test compound at various concentrations is pre-incubated with the kinase for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 30-60 minutes) at 30°C.
-
Termination and Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The kinase activity is measured, and the percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for the in vitro screening of this compound derivatives.
Caption: Inhibition of tubulin polymerization by 6-substituted indole derivatives leading to cell cycle arrest.
Caption: Mechanism of kinase inhibition by iodo-indole derivatives at the ATP-binding site.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]
Navigating the Structure-Activity Landscape of 6-Iodo-1H-indole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of 6-iodo-1H-indole analogs. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to facilitate the rational design of novel therapeutic agents based on this privileged scaffold.
The this compound core has emerged as a significant pharmacophore in the development of bioactive molecules. The presence of the iodine atom at the 6-position profoundly influences the physicochemical properties of the indole ring system, impacting its binding affinity to various biological targets and ultimately its therapeutic efficacy. This guide delves into the SAR of this class of compounds, with a focus on their anticancer and antimicrobial activities.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the indole nucleus. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on their anticancer and antimicrobial properties.
Anticancer Activity: Targeting Kinases and Tubulin
This compound derivatives have demonstrated notable potential as anticancer agents, primarily through the inhibition of key enzymes such as kinases and the disruption of microtubule dynamics by targeting tubulin.
One prominent example is the class of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids, which are potent and selective inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] The iodine atom at the 10-position (analogous to the 6-position in simpler indoles) was found to be crucial for high potency and selectivity.
Table 1: SAR of 10-Substituted 11H-indolo[3,2-c]quinoline-6-carboxylic Acids as DYRK1A Inhibitors
| Compound | R | DYRK1A IC₅₀ (nM) | DYRK1B IC₅₀ (nM) | CLK1 IC₅₀ (nM) |
| 5a | H | 2600 | >10000 | >10000 |
| 5j | I | 6 | 680 | 1100 |
| 5o | I | 22 | 2300 | 2500 |
| 5h | Cl | 80 | 80 | 120 |
| 5i | Br | 50 | 60 | 90 |
Data sourced from Becker et al. (2015).[1]
The data clearly indicates that the substitution of hydrogen with a halogen at the 10-position significantly enhances DYRK1A inhibitory activity. While chloro and bromo substituents also improve potency, the iodo-substituted analogs 5j and 5o exhibit the most potent and selective inhibition of DYRK1A.[1]
Another area of interest is the inhibition of tubulin polymerization. A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been investigated as potential tubulin polymerization inhibitors. While a direct 6-iodo analog was not detailed in the comparative data of the primary study, the structure-activity trends provide valuable insights for the design of such compounds.
Table 2: Antiproliferative Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles
| Compound | R at 6-position | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 3a | H | 4.52 | 8.13 |
| 3d | F | 3.18 | 5.67 |
| 3e | Cl | 2.89 | 4.98 |
| 3f | Br | 2.54 | 4.32 |
Data highlights the general trend of halogen substitution from a study on 6-substituted indole analogs.
The general trend observed in this series suggests that the introduction of a halogen at the 6-position enhances antiproliferative activity, with the effect increasing with the size of the halogen (Br > Cl > F). This provides a strong rationale for the synthesis and evaluation of a 6-iodo analog, which would be expected to exhibit potent anticancer activity.
Antimicrobial Activity
Multi-halogenated indoles have demonstrated significant promise as antimicrobial agents. A study investigating a library of halogenated indoles against Staphylococcus aureus revealed that the presence and position of halogens are critical for bactericidal activity.
Table 3: Antimicrobial Activity of Halogenated Indole Analogs against S. aureus
| Compound | Structure | MIC (µg/mL) |
| Indole | 1000 | |
| 5-Iodoindole | 100 | |
| 6-Bromo-4-iodoindole | 20-30 | |
| 4-Bromo-6-chloroindole | 20-50 |
Data sourced from a study on multi-halogenated indoles.
The data shows that di-halogenated indoles have markedly improved antibacterial activity compared to the parent indole and mono-halogenated derivatives. Notably, 6-bromo-4-iodoindole exhibited potent bactericidal activity, comparable to the antibiotic gentamicin. This highlights the potential of incorporating iodine at the 6-position in combination with other halogens to develop effective antimicrobial agents.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation and comparison of bioactive compounds. The following sections provide methodologies for key assays used in the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (DYRK1A)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the DYRK1A enzyme.
Method: A radiometric assay is commonly employed, which measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate peptide.
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), recombinant human DYRK1A enzyme, and a suitable substrate peptide (e.g., Woodtide).
-
Add serial dilutions of the test compounds (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Tubulin Polymerization Assay
Objective: To assess the ability of test compounds to inhibit the polymerization of tubulin into microtubules.
Method: A fluorescence-based assay is a common and sensitive method. It relies on the increased fluorescence of a reporter molecule (e.g., DAPI) upon binding to polymerized tubulin.
Procedure:
-
Prepare a reaction mixture containing purified tubulin (e.g., from porcine brain) in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Add serial dilutions of the test compounds (dissolved in DMSO) or DMSO as a vehicle control.
-
Initiate polymerization by adding GTP and a polymerization enhancer (e.g., glycerol) and the fluorescent reporter DAPI.
-
Incubate the mixture at 37°C to allow for tubulin polymerization.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compound to the control. IC₅₀ values can be calculated from dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Method: The broth microdilution method is a standard procedure for determining MIC values.
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Luria-Bertani broth for bacteria) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activity of this compound analogs is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, visualize key signaling pathways and a general experimental workflow for SAR studies.
References
A Comparative Guide to the NMR Validation of 6-Iodo-1H-indole Reaction Products
For researchers, scientists, and drug development professionals working with indole scaffolds, the validation of reaction products is a critical step in ensuring the integrity of their synthetic pathways. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for the validation of common cross-coupling reaction products derived from 6-iodo-1H-indole. We will explore the characteristic NMR shifts of the starting material and its products from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering a clear framework for product identification and purity assessment.
Comparison of NMR Spectral Data
The transformation of this compound into its coupled products results in predictable changes in the ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the iodine atom influences the chemical shifts of the aromatic protons and carbons. Upon substitution, the introduction of new functionalities (phenyl, phenylethynyl, or phenylamino groups) induces characteristic shifts that serve as diagnostic markers for successful reaction completion.
Below is a summary of the expected ¹H and ¹³C NMR chemical shifts for this compound and its derivatives. Please note that while data for the starting material and some derivatives are based on experimental findings, specific data for the direct products of these reactions with simple phenyl groups can be scarce in the literature and may be predicted based on analogous structures.
| Compound Name | Structure | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| This compound | 8.12 (br s, 1H, NH), 7.85 (s, 1H, H4), 7.45 (d, 1H, H7), 7.20 (dd, 1H, H5), 7.15 (m, 1H, H2), 6.45 (m, 1H, H3) | 136.0 (C7a), 130.0 (C5), 128.5 (C4), 125.0 (C2), 122.0 (C7), 115.0 (C3a), 102.0 (C3), 85.0 (C6) | |
| 6-Phenyl-1H-indole | 8.15 (br s, 1H, NH), 7.70-7.30 (m, 8H, Ar-H), 7.25 (m, 1H, H2), 6.55 (m, 1H, H3) | 141.0, 137.0, 135.5, 129.0, 128.5, 127.0, 125.0, 121.5, 120.0, 111.0, 102.5 | |
| 6-(Phenylethynyl)-1H-indole |
| 8.20 (br s, 1H, NH), 7.60-7.30 (m, 8H, Ar-H), 7.20 (m, 1H, H2), 6.50 (m, 1H, H3) | 137.5, 132.0, 131.5, 129.0, 128.5, 128.0, 125.0, 122.0, 120.0, 115.0, 102.0, 91.0, 89.0 |
| N-Phenyl-1H-indol-6-amine | 8.00 (br s, 1H, NH-indole), 7.50-6.80 (m, 9H, Ar-H), 7.15 (m, 1H, H2), 6.40 (m, 1H, H3), 5.70 (br s, 1H, NH-amine) | 143.0, 138.0, 135.0, 129.5, 124.0, 122.0, 121.0, 118.0, 115.0, 110.0, 102.0, 100.0 |
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below. This can be adapted for Sonogashira and Buchwald-Hartwig reactions with appropriate modifications to the coupling partners, catalyst system, and reaction conditions.
Representative Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-phenyl-1H-indole.
NMR Sample Preparation and Analysis:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and compare the chemical shifts and coupling constants with the expected values to confirm the structure of the product.
Workflow and Pathway Visualizations
The following diagrams illustrate the general experimental workflow for the synthesis and validation of 6-substituted indoles and the signaling pathway of a generic cross-coupling reaction.
A Comparative Analysis of Catalysts for the Suzuki Coupling of 6-Iodo-1H-indole
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds, particularly in the synthesis of complex heterocyclic scaffolds such as substituted indoles. These structures are foundational to a vast array of pharmaceuticals and advanced materials. The choice of catalyst for the Suzuki coupling of 6-iodo-1H-indole is paramount, directly influencing reaction yield, efficiency, and substrate scope. This guide provides a comparative analysis of common palladium-based catalyst systems to aid in the selection of the optimal catalyst for this specific transformation.
The efficacy of a Suzuki coupling reaction hinges on the palladium catalyst, which is typically composed of a palladium precursor and a supporting ligand. The two dominant families of ligands that have revolutionized this field are bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs). While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are still utilized, modern systems often offer superior performance, especially for challenging substrates.
Catalyst Performance Comparison
The selection of a catalyst system is highly dependent on the specific coupling partners and desired reaction conditions. The following table summarizes the performance of various palladium catalysts for the Suzuki coupling of this compound and structurally related iodo-heterocycles with arylboronic acids.
| Catalyst System | Ligand Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Phosphine | Na₂CO₃ (aq) | Dioxane | 120 | 0.67 | High | A standard, readily available catalyst. Microwave irradiation can significantly reduce reaction times.[1] |
| PdCl₂(dppf) | Phosphine | K₂CO₃ | DME | 80 | - | - | A common choice for electron-deficient substrates.[2] |
| Pd₂(dba)₃ / XPhos | Phosphine | K₃PO₄ | Dioxane/H₂O | 100 | - | High | Bulky phosphine ligands like XPhos are effective for challenging couplings.[1][2] |
| Pd₂(dba)₃ / SPhos | Phosphine | K₃PO₄ | Dioxane | 100 | - | High | Similar to XPhos, SPhos is another bulky phosphine ligand that can enhance catalytic activity.[2] |
| Pd-NHC Complex | NHC | NaOH | Toluene/Methanol | RT | 4 | Good to Excellent | N-Heterocyclic carbene ligands can facilitate reactions at room temperature.[3] |
Note: The data presented is a representative compilation based on established principles of palladium catalysis for Suzuki coupling of iodo-indoles and related heterocycles. Specific yields and optimal conditions will vary depending on the specific arylboronic acid used and other reaction parameters.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are general experimental protocols for a conventional and a microwave-assisted Suzuki coupling of this compound.
General Procedure for Conventional Suzuki-Miyaura Coupling:
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.). The vessel is sealed with a septum and purged with an inert gas (e.g., argon) for 10-15 minutes. Degassed solvent (e.g., 1,4-dioxane/water, 4:1) is then added via syringe. Finally, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) is added under a positive flow of the inert gas. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling:
In a microwave vial, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid or its corresponding pinacol boronate ester (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-6 mol%), and an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 equiv.). Add a suitable solvent, such as 1,4-dioxane. The vial is sealed and placed in the microwave reactor. The reaction mixture is irradiated at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[1]
Visualizing the Process
To better understand the experimental process and the underlying catalytic cycle, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Concluding Remarks
The choice of catalyst for the Suzuki coupling of this compound is a critical parameter that should be tailored to the specific electronic and steric properties of the coupling partners. While traditional catalysts like Pd(PPh₃)₄ remain effective, modern systems incorporating bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes often provide superior results, allowing for milder reaction conditions and broader substrate scope. For challenging couplings, screening of different catalysts, bases, and solvents is recommended to achieve optimal yields. By understanding the roles of the different catalyst components and consulting comparative data, researchers can significantly streamline the synthesis of novel indole derivatives for applications in drug discovery and materials science.
References
A Comparative Guide to the Cytotoxicity of Novel 6-Iodo-1H-Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant anti-proliferative activity.[1][2][3] Among these, 6-iodo-1H-indole derivatives are emerging as a promising class of cytotoxic agents. This guide provides an objective comparison of their performance against various cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity Data
The cytotoxic activity of novel indole derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of cancer cell growth. The following tables summarize the IC50 values of several recently developed 6-substituted indole compounds and related analogs against a panel of human cancer cell lines.
Table 1: Cytotoxicity (IC50, µM) of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | A375 (Melanoma) | B16-F10 (Melanoma) |
| 3g | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |
Data extracted from a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives as tubulin polymerization inhibitors.[4]
Table 2: Cytotoxicity (IC50, µM) of Indole-Panaxadiol Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | U87 (Glioblastoma) | HO-8901 (Ovarian) | Hela (Cervical) |
| Compound 6 | 5.04 | 1.36 | 3.24 | 3.47 | 4.57 |
Data from a study on novel indole derivatives of Panaxadiol.[5]
Table 3: Cytotoxicity (LC50, µM) of Other Novel Indole Derivatives
| Compound | HepG2 (Liver) | MCF-7 (Breast) | HeLa (Cervical) |
| 1c | 0.9 | 0.55 | 0.50 |
Data from a study on the cytotoxic activity of novel indole derivatives.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these indole compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for 48-72 hours. A control group is treated with DMSO.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.
-
Cell Culture and Treatment: Cells are seeded and treated with the test compounds as described in the MTT assay protocol.
-
Collection of Supernatant: After the incubation period, the plate is centrifuged, and the supernatant is carefully collected.
-
LDH Reaction: The collected supernatant is transferred to a new 96-well plate, and the LDH reaction mixture is added according to the manufacturer's instructions.
-
Incubation: The plate is incubated at room temperature for 30 minutes, protected from light.
-
Stop Solution: A stop solution is added to each well to terminate the reaction.
-
Absorbance Reading: The absorbance is measured at 490 nm. The amount of LDH released is proportional to the number of lysed cells.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the indole compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for evaluating the in vitro cytotoxicity of novel compounds.
Signaling Pathways Targeted by Cytotoxic Indole Compounds
Many indole derivatives exert their cytotoxic effects by modulating critical cellular signaling pathways.[7] For instance, some compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4] Others may interfere with growth factor receptor signaling, such as the EGFR pathway.
Caption: Signaling pathways commonly targeted by cytotoxic indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 6-Iodo-1H-indole by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety and efficacy of potential therapeutic agents. 6-Iodo-1H-indole is a key building block in the synthesis of various biologically active molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized this compound, supported by detailed experimental protocols and comparative data.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry standard for the purity assessment of non-volatile and thermally labile compounds such as this compound.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from structurally similar impurities.[1] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for indole derivatives, offering excellent separation based on hydrophobicity.[1]
Potential Impurities in Synthesized this compound
The synthesis of this compound can proceed through various routes, with the Fischer indole synthesis being a common method. Potential impurities may include:
-
Unreacted Starting Materials: Such as 4-iodoaniline and a suitable ketone or aldehyde.
-
Isomeric Byproducts: Formation of other iodo-indole isomers (e.g., 4-iodo-, 5-iodo-, or 7-iodo-1H-indole) depending on the regioselectivity of the synthesis.
-
Intermediates: Incomplete reaction may leave residual hydrazone intermediates.
-
Oxidation Products: Indoles can be susceptible to oxidation, leading to colored impurities.
-
Dehalogenated Species: Loss of the iodine substituent to form 1H-indole.
Comparative Analysis of Purity Assessment Methods
While HPLC is the primary tool for quantitative purity analysis, other techniques can provide valuable complementary information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Differential migration of analytes on a thin layer of adsorbent material via capillary action. | Separation by HPLC followed by mass-to-charge ratio detection for identification. |
| Primary Application | Quantitative purity determination and impurity profiling. | Rapid, qualitative assessment of reaction progress and preliminary purity check. | Identification of unknown impurities and confirmation of molecular weights. |
| Sensitivity | High (ng to pg level).[1] | Moderate to low (µg to ng level).[1] | Very High (pg to fg level). |
| Quantitation | Highly accurate and reproducible.[1] | Semi-quantitative at best. | Accurate and reproducible. |
| Throughput | Moderate (typically 5-30 minutes per sample).[2] | High (multiple samples can be run simultaneously).[2] | Moderate. |
| Advantages | High resolution, excellent for quantifying known and unknown impurities. | Simple, fast, and inexpensive.[2] | Provides molecular weight information, enabling identification of unknown impurities. |
| Disadvantages | Higher cost of instrumentation and solvents, more complex method development.[2] | Lower resolution and sensitivity compared to HPLC, not suitable for volatile compounds.[1] | Higher instrumentation cost and complexity than standalone HPLC. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol describes a general reversed-phase HPLC method suitable for the purity determination of this compound. Method validation according to ICH guidelines is essential for use in a regulated environment.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
This compound reference standard
-
Synthesized this compound sample
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Calculate the purity of the synthesized sample by the area percentage method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
-
Thin-Layer Chromatography (TLC) for Preliminary Purity Assessment
-
Stationary Phase: Silica gel 60 F254 TLC plate
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may need to be determined experimentally.
-
Procedure:
-
Dissolve a small amount of the synthesized this compound and the reference standard in a suitable solvent (e.g., ethyl acetate).
-
Spot the solutions onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under a UV lamp (254 nm).
-
-
Analysis: A pure sample should show a single spot with the same retention factor (Rf) as the reference standard. The presence of additional spots indicates impurities.
Visualizing the Experimental Workflow and Method Comparison
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Comparison of Analytical Methods for Purity Assessment.
Conclusion
For the definitive purity assessment of synthesized this compound, a validated reversed-phase HPLC method is indispensable. It provides accurate and reproducible quantitative results, which are essential for quality control in a research and drug development setting.[1] While techniques like TLC serve as rapid and cost-effective preliminary checks, they lack the resolution and quantitative power of HPLC.[1][2] For a comprehensive impurity profile, particularly during process development and for regulatory submissions, coupling HPLC with mass spectrometry (LC-MS) is highly recommended to identify and characterize unknown impurities. By employing a combination of these analytical techniques, researchers can ensure the quality and integrity of synthesized this compound for its intended applications.
References
A Comparative Guide to the Reactivity of 6-Iodo-1H-indole in Palladium-Catalyzed Reactions
For researchers and professionals in drug development and organic synthesis, the efficiency of carbon-carbon and carbon-heteroatom bond formation is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the choice of substrates significantly impacts reaction kinetics and overall yield. This guide provides a comparative analysis of 6-iodo-1H-indole in several key palladium-catalyzed reactions, offering insights into its performance relative to other halo-indoles.
The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen bond. The established trend dictates that reactivity decreases as the halogen becomes more electronegative, following the order: C-I > C-Br > C-Cl.[1] Consequently, this compound is generally the most reactive among its halo-indole counterparts, often leading to faster reaction rates and higher yields under milder conditions. However, this increased reactivity can also make it more susceptible to side reactions such as dehalogenation.[1]
Comparative Performance in Key Palladium-Catalyzed Reactions
The following tables summarize the expected comparative performance of 6-halo-1H-indoles in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The data is extrapolated from general principles of palladium catalysis and studies on analogous heterocyclic systems, as direct comparative kinetic data for 6-halo-indoles is not extensively available in the literature.
Table 1: Suzuki-Miyaura Coupling
| Halo-Indole Substrate | Relative Reactivity | Typical Yield Range | Key Considerations |
| This compound | Highest | 85-95% | Most reactive, but may be prone to dehalogenation side reactions.[1] |
| 6-Bromo-1H-indole | High | 80-93% | Generally offers a good balance of reactivity and stability.[1] |
| 6-Chloro-1H-indole | Moderate | 60-85% | Requires more active catalyst systems with bulky, electron-rich ligands.[1] |
Table 2: Heck Reaction
| Halo-Indole Substrate | Relative Reactivity | Typical Yield Range | Key Considerations |
| This compound | Highest | 80-95% | Preferred for reactions requiring lower temperatures and catalyst loadings. |
| 6-Bromo-1H-indole | High | 75-90% | A reliable substrate with a broad range of compatible alkenes. |
| 6-Chloro-1H-indole | Moderate | 50-80% | Often requires higher temperatures and more specialized catalyst systems. |
Table 3: Buchwald-Hartwig Amination
| Halo-Indole Substrate | Relative Reactivity | Typical Yield Range | Key Considerations |
| This compound | Highest | 85-98% | Highly efficient coupling with a wide variety of amines. |
| 6-Bromo-1H-indole | High | 80-95% | A cost-effective and reactive alternative to the iodo-derivative. |
| 6-Chloro-1H-indole | Moderate | 60-90% | Requires careful selection of ligands and bases to achieve high conversion. |
Experimental Protocols
Detailed methodologies for performing these reactions are crucial for reproducibility and optimization. Below are representative experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions using a generic 6-halo-1H-indole.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-halo-1H-indole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Heck Reaction Protocol
-
Reaction Setup: To a dry Schlenk flask, add 6-halo-1H-indole (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as DMF or acetonitrile.
-
Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue via column chromatography.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-halo-1H-indole (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable ligand (e.g., a biaryl phosphine ligand), and a base (e.g., NaOt-Bu or K₃PO₄, 1.2-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture (typically 80-110 °C) and stir for the necessary time (1-12 hours), monitoring by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction, quench with water, and extract with an organic solvent.
-
Purification: Dry and concentrate the organic phase. Purify the crude product by column chromatography.
Visualizing the Reaction Mechanisms and Workflows
To further aid in the understanding of these processes, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
comparison of different synthetic routes to 6-substituted indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The synthesis of specifically substituted indoles, such as those functionalized at the 6-position, is of paramount importance for the development of new therapeutics. This guide provides a comprehensive comparison of various synthetic routes to 6-substituted indoles, offering an objective analysis of both classical and modern methodologies. We present quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in selecting the most suitable strategy for their specific needs.
Classical Approaches to 6-Substituted Indoles
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole chemistry.[1] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[1]
Advantages:
-
Wide applicability and tolerance of various functional groups.
-
Readily available starting materials.
Disadvantages:
-
Requires harsh acidic conditions and high temperatures.
-
Can lead to regioisomeric mixtures with unsymmetrical ketones.
-
Some starting phenylhydrazines can be unstable.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis provides a versatile and high-yielding route to indoles from o-nitrotoluenes.[2] This two-step process involves the formation of an enamine followed by a reductive cyclization.[2]
Advantages:
-
High yields and mild reaction conditions.[2]
-
Good for producing indoles with a variety of substituents at positions 4, 5, 6, or 7 without the need for isomer separation.[3]
-
Directly yields indoles that are unsubstituted at the 2 and/or 3 positions.[3]
Disadvantages:
-
The primary limitation is the availability of appropriately substituted o-nitrotoluenes.[3]
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a classical method for preparing 2-aryl-indoles from α-bromo-acetophenone and an excess of aniline.[4] While historically significant, its application to the synthesis of a broader range of substituted indoles, including those specifically substituted at the 6-position, is less common due to the harsh reaction conditions.[4] Milder methods, including the use of microwave irradiation, have been developed to improve its utility.[4]
Modern Palladium-Catalyzed Syntheses of 6-Substituted Indoles
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds, including substituted indoles. These methods often offer milder reaction conditions, greater functional group tolerance, and higher selectivity compared to classical approaches.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[5] This method can be used to introduce vinyl groups at the 6-position of an indole ring, which can be further functionalized. The reaction is known for its high functional group tolerance and stereoselectivity, typically favoring the formation of the trans alkene.[6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is a powerful tool for introducing alkynyl moieties onto the indole scaffold, which are versatile handles for further transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8] This reaction provides a direct route to 6-aminoindoles and their derivatives. The development of various phosphine ligands has significantly expanded the scope and efficiency of this transformation.[8]
Quantitative Comparison of Synthetic Routes
To provide a clear comparison of the different synthetic methodologies, the following tables summarize key quantitative data for the synthesis of representative 6-substituted indoles.
| Synthetic Route | Target Molecule | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) |
| Leimgruber-Batcho | 6-Benzyloxyindole | 6-Benzyloxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal, Pyrrolidine | Raney Nickel, Hydrazine | Reflux (110°C), then H₂ atmosphere | 95% (for enamine), then reduction |
| Fischer Indole | 2-Phenylindole | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | 170°C, 15-20 min | 72-80%[9] |
| Bischler-Möhlau (Microwave) | 2-Phenylindole | N-Phenacylaniline, Anilinium bromide | None | Microwave (540W), 45-60 sec | 71%[9] |
| Heck Reaction | 6-Vinylindole derivative | 6-Bromoindole derivative, Alkene | Na₂PdCl₄, ˢSPhos, Na₂CO₃ | CH₃CN/H₂O, 80°C (Microwave) | High (qualitative)[10] |
| Sonogashira Coupling | 6-(Phenylethynyl)pteridine | 6-Halopteridine derivative, Phenylacetylene | Pd catalyst, CuI | Not specified | Mixture of products[11] |
| Buchwald-Hartwig Amination | 6-(Phenylamino)-4H-chromen-4-one derivative | 6-Bromo-2-phenyl-4H-chromen-4-one, Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, Reflux | 55%[12] |
Experimental Protocols
Leimgruber-Batcho Synthesis of 4-Benzyloxyindole
-
Step 1: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene. A solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in DMF (400 mL) is treated with N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol). The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere. After cooling, the volatile components are removed, and the residue is recrystallized from methanol to yield the product as red crystals (95% yield).[13]
-
Step 2: 4-Benzyloxyindole. A suspension of the product from Step 1 (222.1 g, 0.68 mol) and Raney nickel (111 g) in 2.2 L of a 1:1 mixture of ethyl acetate and methanol is hydrogenated on a Parr apparatus at 40 psi of hydrogen. After the theoretical amount of hydrogen is consumed, the catalyst is filtered off, and the filtrate is evaporated. The residue is recrystallized from ether-hexane to afford 4-benzyloxyindole.[13]
Fischer Indole Synthesis of 2-Phenylindole
-
Step 1: Acetophenone Phenylhydrazone. A mixture of acetophenone (50 g, 0.416 mol), phenylhydrazine (45 g, 0.416 mol), and glacial acetic acid (10 mL) in ethanol (150 mL) is refluxed for 15 minutes. The mixture is cooled, and the precipitated product is collected by filtration (87-91% yield).[9]
-
Step 2: 2-Phenylindole. An intimate mixture of acetophenone phenylhydrazone (53 g, 0.25 mol) and anhydrous zinc chloride (250 g) is heated in an oil bath at 170°C with vigorous stirring. After the initial reaction subsides, the mixture is stirred for an additional 5 minutes. The hot mixture is treated with sand to prevent solidification, and the product is isolated by treatment with hydrochloric acid and subsequent recrystallization from ethanol (72-80% yield).[9]
Bischler-Möhlau Synthesis of 2-Phenylindole (Microwave-Assisted)
-
Step 1: N-Phenacylanilines. An equimolar mixture of aniline and phenacyl bromide is mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.[9]
-
Step 2: 2-Phenylindole. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.[9] A one-pot variation using a 2:1 mixture of aniline and phenacyl bromide gives yields of 52-75%.[9]
Heck Reaction for a 6-Substituted Indole Derivative
A reaction mixture of a 5-halo-indole (0.1 mmol), an alkene (1.5 equiv), Na₂PdCl₄ (5 mol%), ˢSPhos (15 mol%), and Na₂CO₃ (4.0 equiv) in a 1:1 mixture of CH₃CN and H₂O (1 mL) is heated in a microwave reactor at 80°C for the required time. The product is then isolated and purified by column chromatography.[10]
Sonogashira Coupling for a 6-Substituted Pteridine
A diprotected benzenesulfonyloxypteridine is subjected to Sonogashira coupling conditions with an alkyne to afford the 6-alkynyl product.[11]
Buchwald-Hartwig Amination for a 6-Substituted Flavone
A mixture of 6-bromo-2-phenyl-4H-chromen-4-one, an aniline derivative, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene is refluxed to yield the corresponding 6-arylaminoflavone.[12]
Signaling Pathways and Experimental Workflows
Caption: General workflow for the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Navigating the Safe Disposal of 6-iodo-1H-indole: A Procedural Guide
For researchers and professionals in the vanguard of scientific discovery and drug development, the meticulous management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 6-iodo-1H-indole, ensuring laboratory safety and environmental stewardship. While this document synthesizes best practices from safety data sheets of analogous compounds, it is crucial to always consult the specific Safety Data Sheet (SDS) for this compound before handling and disposal .
Immediate Safety and Hazard Identification
Based on data for structurally similar halogenated indoles, this compound should be managed as a hazardous substance. Analogous compounds are often classified as harmful if swallowed and may cause skin and eye irritation.[1] Therefore, it is essential to handle this compound as regulated chemical waste.
Key Hazard Classifications for Similar Compounds:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
This data is based on similar compounds and should be used as a guideline. Always refer to the specific SDS for the exact material in use.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn to minimize exposure:[2]
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2][3]
-
Body Protection: A fully buttoned lab coat or a chemical-resistant apron.[2][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1][2]
All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[3]
Experimental Protocol for Waste Segregation and Collection
Proper segregation is a critical first step to prevent hazardous reactions and ensure correct disposal.[1]
-
Designate Waste Containers:
-
Solid Waste: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."[1] This container should be made of a compatible material like high-density polyethylene (HDPE) and have a secure, tight-fitting lid.[1] Unused or expired this compound powder and any grossly contaminated solids (e.g., contaminated silica gel, weighing paper, gloves, pipette tips) should be placed in this container.[3]
-
Liquid Waste: Use a separate, clearly labeled container for "Halogenated Organic Liquid Waste."[3] This includes all solutions containing this compound and the solvent rinsate from decontaminating glassware.[3]
-
-
Decontaminate Empty Containers:
Waste Storage and Labeling
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and appropriate hazard warnings.
-
Storage: Keep waste containers tightly sealed at all times, except when adding waste.[3] Store the sealed containers in a designated and secure Satellite Accumulation Area (SAA). This area should be cool, well-ventilated, and away from sources of ignition, with secondary containment to manage potential leaks or spills.[3]
Arranging for Final Disposal
On-site treatment, such as neutralization, is not a suitable disposal method for this chemical.[1]
-
Contact Professionals: The disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Provide Information: Furnish the disposal contractor with all necessary information, including the completed hazardous waste label and any known hazards.
Emergency Procedures for Spills
In the event of a spill:
-
Alert Personnel: Immediately notify others in the vicinity.[1]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.[1]
-
Control and Clean-up (Minor Spills):
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-iodo-1H-indole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to a secure and productive laboratory environment. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 6-iodo-1H-indole, a halogenated organic compound. By adhering to these procedural steps, you can mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Protocols
When working with this compound, a solid, light-sensitive substance, a series of precautionary measures must be implemented to protect personnel and the integrity of the experiment.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense against chemical exposure. The following equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[1][2][3][4]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[1][2][3][4] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or a chemical-resistant apron must be worn to protect against spills and contamination of personal clothing.[1][3][4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1][3][5]
Handling Procedures:
-
Avoid Dust Formation: Handle the solid compound carefully to avoid creating dust.[6][7]
-
Light Sensitivity: As the compound is light-sensitive, store it in a tightly closed, opaque container and protect it from light during experiments whenever possible.[6]
-
Incompatible Materials: Keep this compound away from strong oxidizing agents and acid chlorides.[6]
-
Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Major Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency protocols.
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound requires specific disposal procedures to ensure environmental safety and regulatory compliance.
Waste Segregation:
-
Crucial Step: Never mix halogenated organic waste with non-halogenated waste streams.[8][9][10] The disposal of mixed waste is significantly more complex and costly.[10][11]
-
Designated Container: Collect all this compound waste, including contaminated materials like gloves and weighing paper, in a clearly labeled, dedicated container for "Halogenated Organic Solids."[5][9] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[5]
Disposal Procedure:
-
Labeling: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Arranging Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the halogenated waste.[1][5] On-site treatment or drain disposal is not a suitable option for this chemical.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for a structurally similar compound, 6-iodo-1H-indazole, which can be used as a guideline for handling this compound. Always refer to the specific Safety Data Sheet (SDS) if one becomes available for the exact material in use.
| Property | Value |
| Physical State | Solid |
| Appearance | Yellow |
| Melting Point/Range | 208 - 211 °C / 406.4 - 411.8 °F[6] |
| Molecular Formula | C8H6IN (for this compound) |
| Molecular Weight | 243.04 g/mol (for this compound) |
Data for melting point and appearance is for the similar compound 6-iodo-1H-indazole.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. uah.edu [uah.edu]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

